molecular formula C15H21NO2 B1381740 (1-Benzylamino-cyclobutyl)-acetic acid ethyl ester CAS No. 1223573-54-3

(1-Benzylamino-cyclobutyl)-acetic acid ethyl ester

Cat. No.: B1381740
CAS No.: 1223573-54-3
M. Wt: 247.33 g/mol
InChI Key: AMSWIMSSZHYILM-UHFFFAOYSA-N
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Description

(1-Benzylamino-cyclobutyl)-acetic acid ethyl ester is a useful research compound. Its molecular formula is C15H21NO2 and its molecular weight is 247.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-[1-(benzylamino)cyclobutyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-18-14(17)11-15(9-6-10-15)16-12-13-7-4-3-5-8-13/h3-5,7-8,16H,2,6,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSWIMSSZHYILM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCC1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties and Synthetic Utility of (1-Benzylamino-cyclobutyl)-acetic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

As researchers pushing the boundaries of peptidomimetic design and neuroactive compound synthesis, we frequently encounter the need for conformationally restricted building blocks. The cyclobutane ring, while historically underutilized due to synthetic challenges, has emerged as a powerful structural motif in modern drug discovery .

(1-Benzylamino-cyclobutyl)-acetic acid ethyl ester (CAS: 1223573-54-3 for the free base; 2703756-54-9 for the hydrochloride salt) is a highly versatile, sterically constrained cyclic


-amino acid derivative. This whitepaper details its core physicochemical properties, chemical reactivity, and field-proven experimental workflows. By understanding the causality behind its structural behavior, drug development professionals can effectively utilize this scaffold to synthesize gabapentin analogues, spirocyclic systems, and novel peptidomimetics.

Structural Analysis & Core Physicochemical Properties

The architecture of this compound is defined by three critical functional domains, each serving a distinct synthetic purpose:

  • The Cyclobutane Core: Imparts rigid conformational restriction, locking the spatial arrangement of the amino and acetate groups. This rigidity is highly valued for enhancing the metabolic stability and target affinity of resulting active pharmaceutical ingredients (APIs).

  • The N-Benzyl Group: Serves a dual purpose. It significantly increases the lipophilicity of the intermediate, aiding in organic extractions, and acts as a robust protecting group for the secondary amine during aggressive upstream transformations.

  • The Ethyl Ester: Allows for orthogonal deprotection strategies. It can be selectively saponified to yield the free carboxylic acid for peptide coupling, or directly reacted with primary amines to form amides.

Quantitative Physicochemical Profile

To facilitate easy comparison and integration into computational chemistry workflows, the core quantitative data for the free base is summarized below:

PropertyValueMethod / Condition
Molecular Formula

Theoretical
Molecular Weight 247.33 g/mol Calculated
Exact Mass 247.1572 DaMonoisotopic
LogP (Estimated) 2.8Computational (cLogP)
pKa (Conjugate Acid) ~8.5 - 9.0Aqueous, 25 °C
Hydrogen Bond Donors 1Secondary Amine
Hydrogen Bond Acceptors 3Ester (2), Amine (1)
Topological Polar Surface Area 38.3 Ų2D calculation

Chemical Reactivity & Mechanistic Pathways

The synthetic utility of this compound lies in its controlled deprotection. The orthogonal nature of the benzyl amine and the ethyl ester allows for sequential or simultaneous unmasking, depending on the target API.

The most common workflow involves a two-step deprotection sequence: Hydrogenolytic Debenzylation followed by Saponification . This pathway yields 1-aminocyclobutaneacetic acid, a direct structural analogue of the blockbuster neurological drug Gabapentin.

SyntheticWorkflow A (1-Benzylamino-cyclobutyl)- acetic acid ethyl ester B Pd/C, H2 (50 psi) EtOH, rt, 12h A->B Hydrogenolysis C Ethyl 2-(1-aminocyclobutyl) acetate B->C Debenzylation D LiOH·H2O, THF/H2O rt, 4h C->D Saponification E 1-Aminocyclobutaneacetic acid (Gabapentin Analogue) D->E Deprotection

Synthetic workflow for the deprotection of this compound.

Experimental Workflows & Protocols

As a Senior Application Scientist, I emphasize that successful synthesis is not just about following steps; it is about understanding the why behind each action. The following protocols are designed as self-validating systems to ensure maximum yield and purity.

Protocol 1: Isolation of the Free Base from the Hydrochloride Salt

Commercially, this compound is often supplied as a stable hydrochloride salt. Nucleophilic downstream reactions require the free base.

  • Suspend this compound hydrochloride (1.0 eq) in a biphasic mixture of ethyl acetate (EtOAc) and deionized water (1:1 v/v).

  • Slowly add saturated aqueous

    
     while stirring vigorously until the aqueous layer reaches pH 8.0.
    
    • Expertise & Causality: The evolution of

      
       acts as a self-validating visual indicator. Using a mild base like 
      
      
      
      instead of a strong base like NaOH prevents the premature saponification of the ethyl ester.
  • Separate the organic layer and extract the aqueous layer twice more with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the free base as a pale oil.
    
Protocol 2: Hydrogenolytic Debenzylation

The benzyl group is a robust protecting group, resistant to standard acidic or basic hydrolysis . Its removal requires catalytic hydrogenolysis.

  • Dissolve the free base (1.0 eq) in absolute ethanol (0.1 M concentration).

  • Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).

    • Expertise & Causality: Pd/C is highly pyrophoric when dry. Always add the catalyst to the reaction flask under an inert argon atmosphere before introducing the solvent to prevent flash fires.

  • Degas the suspension and backfill with hydrogen gas (

    
    ). Pressurize to 50 psi using a Parr shaker.
    
  • Agitate at room temperature for 12 hours.

    • Trustworthiness (Self-Validating Metric): Monitor the pressure gauge; a cessation in pressure drop directly correlates with the completion of hydrogen uptake, signaling reaction termination.

  • Filter the mixture through a pad of Celite to remove the catalyst. Keep the Celite pad wet with solvent during this process.

  • Concentrate the filtrate to afford ethyl 2-(1-aminocyclobutyl)acetate .

Protocol 3: Saponification to 1-Aminocyclobutaneacetic Acid

To generate the free amino acid (the gabapentin analogue), the ethyl ester must be hydrolyzed.

  • Dissolve ethyl 2-(1-aminocyclobutyl)acetate (1.0 eq) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide monohydrate (

    
    , 2.0 eq) and stir at room temperature for 4 hours.
    
    • Expertise & Causality: LiOH is selected over NaOH because lithium carboxylate intermediates exhibit superior solubility in aqueous THF mixtures, drastically accelerating the hydrolysis rate.

  • Monitor via Thin Layer Chromatography (TLC) until the ester spot is completely consumed.

  • Carefully acidify the mixture with 1N HCl to pH ~6.0.

    • Trustworthiness (Self-Validating Metric): pH 6.0 represents the isoelectric point of the target amino acid. The zwitterionic product will spontaneously precipitate out of solution at this exact pH, allowing for straightforward isolation.

  • Isolate the resulting white precipitate via vacuum filtration and dry under high vacuum.

Analytical Characterization & Quality Control

To verify the integrity of the synthesized intermediates, specific analytical markers must be monitored:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    The defining features of the protected precursor include the benzyl methylene protons appearing as a singlet or AB quartet around
    
    
    3.7-3.8 ppm, and the aromatic protons multiplet at
    
    
    7.2-7.4 ppm. The ethyl ester is confirmed by a quartet at
    
    
    4.1 ppm and a triplet at
    
    
    1.2 ppm. Upon successful execution of Protocol 2, the complete disappearance of the aromatic and benzylic signals serves as a definitive confirmation of debenzylation.
  • LC-MS: The free base precursor exhibits a strong

    
     ion at m/z 248.16. Following debenzylation, the mass shifts to m/z 158.11 for the primary amine intermediate.
    

Conclusion

This compound is an indispensable building block for modern neuropharmacology and peptidomimetic research. By mastering the orthogonal deprotection pathways outlined in this guide, development scientists can leverage its rigid cyclobutane core to reliably synthesize highly stable, conformationally restricted drug candidates.

References

  • Title: Four-Membered Rings in Drug Discovery Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Greene's Protective Groups in Organic Synthesis, 5th Edition Source: Wiley URL: [Link]

Thermodynamic Stability & Synthetic Utility of Cyclobutane Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability of Cyclobutane Amino Acid Derivatives Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary

Cyclobutane amino acids (CBAs) represent a critical class of peptidomimetics used to constrain peptide backbones, enhancing both binding affinity and metabolic stability. Unlike flexible linear peptides, CBAs introduce defined conformational biases due to the inherent strain (~26.3 kcal/mol) and puckering dynamics of the four-membered ring. This guide provides a rigorous analysis of the thermodynamic principles governing CBA stability, detailed protocols for their stereoselective synthesis and equilibration, and validated methods for assessing their proteolytic resistance in drug discovery contexts.

Thermodynamic Fundamentals

Ring Strain and Puckering Dynamics

The cyclobutane ring is not planar. To relieve torsional strain caused by eclipsing methylene hydrogens, the ring adopts a non-planar, "puckered" or "butterfly" conformation. This puckering is dynamic, with a low energy barrier for inversion.

  • Ring Strain: ~26.3 kcal/mol (lower than cyclopropane but significantly higher than cyclopentane).

  • Puckering Angle (

    
    ):  The equilibrium dihedral angle is approximately 27°–30°.[1]
    
  • Inversion Barrier: The energy barrier to invert the pucker (passing through a planar transition state) is low, approximately 1.4–1.5 kcal/mol (~500 cm⁻¹).

Implication for Drug Design: The low inversion barrier means the ring is conformationally flexible at physiological temperatures unless substituted. Bulky substituents (like amino and carboxyl groups) lock the ring into a specific pucker to minimize 1,3-diaxial-like interactions.

Cis vs. Trans Isomerization

In 1,2-disubstituted cyclobutanes (e.g.,


-amino acids), the thermodynamic stability of isomers is governed by steric repulsion and dipole alignment.
  • Thermodynamic Preference: The trans isomer is generally thermodynamically favored (

    
     for cis
    
    
    
    trans) due to reduced steric hindrance between the bulky amino and carboxyl groups.
  • Kinetic Trapping: Synthetic methods often yield the cis isomer as the kinetic product (e.g., [2+2] photocycloaddition).

  • Energetics: The Gibbs free energy difference (

    
    ) between cis and trans isomers typically ranges from 0.8 to 1.5 kcal/mol , favoring the trans form in the absence of intramolecular hydrogen bonding.
    
Visualization: Puckering Potential Energy Surface

The following diagram illustrates the double-well potential of the cyclobutane ring, highlighting the planar transition state and the stable puckered minima.

PuckeringPotential Planar Planar Transition State (High Torsional Strain) Pucker2 Puckered Minima B (θ = -30°) Planar->Pucker2  Inversion   Pucker1 Puckered Minima A (θ = +30°) Pucker1->Planar  ΔE ≈ 1.5 kcal/mol  

Figure 1: Potential energy surface of cyclobutane puckering.[2] The system oscillates between two degenerate puckered minima separated by a low-energy planar transition state.

Synthesis & Stereocontrol Strategies

Achieving the correct thermodynamic isomer requires selecting the appropriate synthetic pathway. Photochemical methods typically yield kinetic products, while chemical equilibration accesses the thermodynamic minimum.

Photochemical [2+2] Cycloaddition (Kinetic Control)

The most robust method for constructing the cyclobutane core is the [2+2] photocycloaddition of alkenes to enones or maleimides. This reaction is symmetry-allowed under irradiation and proceeds via a biradical intermediate.

  • Selectivity: Often favors the cis-fused or head-to-head isomer due to orbital overlap and dipole interactions in the excited state.

  • Catalysis: Recent advances use Iridium (Ir) or Ruthenium (Ru) photocatalysts under visible blue light (415 nm) to drive this reaction with high enantioselectivity.

Base-Catalyzed Epimerization (Thermodynamic Control)

To access the thermodynamically stable trans isomer from a cis-enriched mixture, base-catalyzed epimerization is employed.

  • Mechanism: Deprotonation of the

    
    -carbon (relative to the carbonyl) forms a planar enolate.[3] Reprotonation occurs from the less hindered face, yielding the trans isomer.
    
  • Reagents: Sodium methoxide (NaOMe) in methanol or Potassium carbonate (K₂CO₃) in acetone.

Visualization: Synthetic Workflow

SynthesisWorkflow Start Start: Alkene + Enone/Maleimide Photo [2+2] Photocycloaddition (hv or Blue LED + Ir Cat) Start->Photo  Cyclization   Kinetic Kinetic Product (Cis-Isomer Enriched) Photo->Kinetic  Isolation   Epimer Base-Catalyzed Equilibration (NaOMe/MeOH, Reflux) Kinetic->Epimer  If Trans required   Thermo Thermodynamic Product (Trans-Isomer >95%) Epimer->Thermo  ΔG driven  

Figure 2: Synthetic workflow distinguishing between kinetic (photochemical) and thermodynamic (chemical equilibration) pathways.

Stability Profiling: Experimental Protocols

Protocol A: Determination of Thermodynamic Stability (Equilibration Assay)

Purpose: To determine the


 difference between isomers and optimize conversion to the stable form.
  • Preparation: Dissolve the cis-amino acid derivative (e.g., ester form, 0.1 mmol) in anhydrous Methanol (2 mL).

  • Basification: Add freshly prepared NaOMe (0.5 equiv, 0.05 mmol).

  • Incubation: Reflux the mixture at 65°C under Nitrogen/Argon.

  • Sampling: Aliquot 50 µL samples at t = 0, 1h, 4h, 12h, and 24h.

  • Quenching: Quench aliquots immediately with aqueous NH₄Cl and extract with EtOAc.

  • Analysis: Analyze by ¹H NMR or Chiral HPLC.

    • Calculation: Determine the ratio

      
       at equilibrium.
      
    • Energy:[2] Calculate

      
      .
      
Protocol B: Metabolic Stability (Serum Half-Life Assay)

Purpose: To validate the "proteolytic shield" effect of the cyclobutane ring in peptide drugs.

  • Serum Preparation: Thaw pooled human serum (from commercial source) to 37°C.

  • Spiking: Add the test compound (cyclobutane-peptide) to the serum to a final concentration of 100 µM. Include a linear peptide control (e.g., Alanine analog).

  • Incubation: Incubate at 37°C with gentle shaking.

  • Time Points: Harvest 100 µL samples at 0, 15, 30, 60, 120, 240, and 1440 min.

  • Precipitation: Add 200 µL cold Acetonitrile (containing internal standard) to precipitate serum proteins. Centrifuge at 10,000g for 10 min.

  • Quantification: Analyze the supernatant via LC-MS/MS.

  • Data Analysis: Plot

    
     vs. time to determine the slope (
    
    
    
    ). Calculate half-life:
    
    
    .

Data Summary: Comparative Stability

The following table summarizes the stability enhancement provided by cyclobutane incorporation compared to standard linear amino acids.

ParameterLinear Peptide (Control)Cyclobutane Analog (CBA)Mechanism of Stability
Ring Strain ~0 kcal/mol~26.3 kcal/molRigidifies backbone, reducing entropic penalty of binding.
Proteolytic

(Serum)
< 15 minutes> 120 - 240 minutesNon-natural backbone prevents protease recognition (Trypsin/Chymotrypsin).
Thermal Isomerization High rotation (free bond)Restricted (Barrier ~1.5 kcal/mol)Puckering locks local conformation.
Conformational Space Random Coil / FlexibleDefined Turn / HelixPre-organized structure mimics bioactive conformation.

Table 1: Comparative stability metrics derived from metabolic and thermodynamic profiling.

Applications in Drug Discovery[4]

Peptidomimetics & Foldamers

CBAs are used to replace natural amino acids (like Proline or Alanine) to induce specific secondary structures.

  • 
    -Turns:  1-amino-1-cyclobutanecarboxylic acid (
    
    
    
    ) is a strong inducer of
    
    
    -turns and distorted
    
    
    -turns due to its restricted
    
    
    angles.
  • Antimicrobial Peptides: Incorporation of CBAs into cationic peptides (e.g., Tuftsin analogs) has been shown to increase serum half-life by 10-fold while maintaining biological activity.

Case Study: Tuftsin Analogs

In a study of Tuftsin (Thr-Lys-Pro-Arg), replacing Proline with a cyclobutane derivative resulted in:

  • Stability: Complete resistance to prolyl endopeptidases.

  • Activity: Enhanced immunostimulatory activity due to a more rigid "active" conformation.

References

  • Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. [Link]

  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au. [Link]

  • Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Nucleic Acids Research / PMC. [Link]

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules. [Link]

  • Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential. Journal of Chemical Physics. [Link]

Sources

Pharmacological applications of cyclobutyl-substituted amino acid esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Conformational Lock

In the landscape of non-proteinogenic amino acids, cyclobutyl-substituted analogs represent a high-value scaffold for medicinal chemistry. Unlike their flexible acyclic counterparts or the more rigid cyclopropyl analogs, the cyclobutane ring offers a unique "puckered" conformation (butterfly shape) with a bond angle of ~88°.

This guide details the pharmacological utility of cyclobutyl-substituted amino acid esters . While the free acids often serve as the active pharmacophores (acting as glutamate or GABA mimetics), the ester functionality is critical for two reasons:

  • Synthetic Accessibility: They are the primary products of [2+2] cycloaddition.

  • Bioavailability (Prodrugs): They mask the polar carboxylate, facilitating transport across the Blood-Brain Barrier (BBB) or intestinal epithelium via passive diffusion or specific transport mechanisms before intracellular hydrolysis.

Structural Activity Relationship (SAR)

The pharmacological potency of these compounds stems from conformational restriction . By incorporating the amino acid backbone into a cyclobutane ring, the rotation around the


 bond is locked.
The "Pucker" Effect

The cyclobutane ring exists in a puckered conformation to relieve torsional strain. This creates distinct axial and equatorial vectors for substituents.

  • NMDA Antagonism: 1-aminocyclobutane-1-carboxylic acid (ACBC) acts as a partial agonist/antagonist at the glycine site of the NMDA receptor.[1] The ring constrains the amine and carboxylate groups into a spatial arrangement that mimics the bioactive conformation of glycine but prevents full channel opening [1].

  • GABA Analogues: Cyclobutyl analogues of GABA (e.g., cis-3-aminocyclobutane-1-carboxylic acid) show selectivity for GABA-C (rho) receptors over GABA-A, driven by the specific distance between the zwitterionic centers maintained by the ring [2].

Visualization: SAR Logic Flow

The following diagram illustrates how structural constraints translate to pharmacological selectivity.

SAR_Logic Constraint Cyclobutane Ring (Puckered Conformation) Vector Defined Vector Alignment (Amine/Carboxylate) Constraint->Vector Locks C-alpha/C-beta Metabolism Metabolic Stability (Restricted Proteolysis) Constraint->Metabolism Steric Hindrance Selectivity Receptor Subtype Selectivity (e.g., GABA-C vs GABA-A) Vector->Selectivity Bioactive Conformation

Figure 1: Causal pathway linking cyclobutane structural constraints to pharmacological outcomes.

Synthetic Methodology: The [2+2] Cycloaddition

The most robust route to cyclobutyl amino acid esters is the [2+2] cycloaddition. Historically driven by UV light (which often yields complex mixtures), modern protocols utilize visible-light photocatalysis for superior stereocontrol.

Protocol: Visible-Light Mediated Synthesis

This protocol describes the synthesis of a protected cyclobutyl amino acid ester using an Iridium photocatalyst. This method is preferred for its mild conditions and functional group tolerance [3].

Reagents:

  • Substrate: Dehydroamino acid ester (e.g., Boc-protected dehydroalanine methyl ester).

  • Alkene Partner: Styrene or functionalized olefin.[2][3]

  • Catalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1-2 mol%).

  • Solvent: Dichloromethane (DCM) or Acetonitrile.

  • Light Source: Blue LED (450 nm).

Step-by-Step Workflow:

  • Preparation: In a flame-dried Schlenk tube, dissolve the dehydroamino acid ester (1.0 equiv) and the alkene partner (3-5 equiv) in degassed DCM (0.1 M).

  • Catalyst Addition: Add the Iridium photocatalyst (1 mol%).

  • Irradiation: Seal the tube under Argon. Irradiate with Blue LEDs at room temperature for 12–24 hours. Note: Use a fan to maintain ambient temperature.

  • Monitoring: Monitor consumption of the dehydroamino acid via TLC (stain with KMnO4) or 1H NMR (disappearance of vinylic protons).

  • Purification: Concentrate the solvent in vacuo. Purify the resulting cyclobutyl ester via flash column chromatography (Hexanes/Ethyl Acetate gradient).

  • Validation: Verify the cyclobutane ring formation via 13C NMR (characteristic signals at ~15-30 ppm for ring carbons).

Synthesis Workflow Diagram

Synthesis_Workflow Start Dehydroamino Acid Ester + Alkene Catalyst Ir-Photocatalyst (Triplet Energy Transfer) Start->Catalyst Mix in DCM Excitation Blue LED (450nm) Irradiation Catalyst->Excitation Activation Intermediate Biradical Intermediate Excitation->Intermediate [2+2] Cycloaddition Product Cyclobutyl Amino Acid Ester (Racemic/Diastereomeric Mix) Intermediate->Product Ring Closure

Figure 2: Visible-light mediated [2+2] cycloaddition pathway for synthesizing cyclobutyl esters.

Pharmacological Applications[4][5][6][7][8][9][10][11][12]

Neuroscience: GABA and Glutamate Modulation

Cyclobutyl amino acids serve as rigid analogues of neurotransmitters.

  • GABA-C Antagonists: trans-3-aminocyclobutane-1-carboxylic acid (TACA) is a potent agonist for GABA-C receptors. The ester forms (e.g., methyl esters) are used in research to penetrate brain tissue slices before being hydrolyzed to the active acid by endogenous esterases.

  • NMDA Modulation: 1-aminocyclobutane-1-carboxylic acid (ACBC) targets the glycine site.

Oncology: LAT1 Transport and Imaging

The overexpression of LAT1 (Large Amino Acid Transporter 1) in cancer cells is a key therapeutic target.

  • Mechanism: LAT1 transports large, neutral amino acids. Cyclobutyl amino acids, particularly ACBC, are excellent substrates.

  • Application (18F-FACBC / Axumin): The synthetic amino acid anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid is used in PET imaging for prostate cancer [4].

  • Ester Role: To deliver cytotoxic payloads, researchers attach drugs to the cyclobutyl amino acid ester. The ester increases lipophilicity, allowing passive diffusion, or acts as a prodrug substrate for LAT1, accumulating in tumors before hydrolysis.

Peptidomimetics

Incorporating cyclobutyl amino acid esters into peptide chains restricts the conformational freedom of the peptide backbone.

  • Beta-Turns: Cyclobutane residues can induce specific secondary structures like

    
    -turns, stabilizing the peptide against proteolytic degradation.
    

The Ester Advantage: Prodrug Strategies

While the zwitterionic amino acid is the active species at the receptor, it often has poor oral bioavailability and BBB permeability. The ester form solves this.

Comparative Data: Ester vs. Acid
PropertyFree Acid (Zwitterion)Ester ProdrugPharmacological Implication
LogP (Lipophilicity) Low (< 0)High (> 1.5)Esters cross membranes via passive diffusion.
Solubility High (Aqueous)VariableEsters can be formulated in lipid-based vehicles.
BBB Permeability Low (Requires Transport)Moderate/HighEsters bypass saturable transporters.
Receptor Affinity HighLow/InactiveEster must be hydrolyzed to activate.
Prodrug Activation Mechanism

The following diagram details the "Esterase Trigger" mechanism essential for the pharmacological activity of these esters in vivo.

Prodrug_Activation Prodrug Cyclobutyl Ester (Lipophilic) Membrane Cell Membrane (BBB / Gut) Prodrug->Membrane Passive Diffusion Enzyme Intracellular Esterase Membrane->Enzyme Entry Active Active Amino Acid (Zwitterion) Enzyme->Active Hydrolysis Byproduct Alcohol Byproduct Enzyme->Byproduct

Figure 3: Mechanism of intracellular activation of cyclobutyl amino acid ester prodrugs.

References

  • Hood, W. F., et al. (1989). "1-Aminocyclobutane-1-carboxylate (ACBC): A specific antagonist of the N-methyl-D-aspartate receptor coupled glycine receptor." European Journal of Pharmacology. Link

  • Allan, R. D., et al. (1980). "Cyclobutane analogs of GABA." Neurochemical Research. Link

  • Feskov, I. O., et al. (2017). "Cyclobutyl-Containing Rigid Analogues of Threonine: Synthesis and Physical Chemical Properties." The Journal of Organic Chemistry. Link[3]

  • Schuster, D. M., et al. (2016). "Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid: physiologic uptake patterns, incidental findings, and variants of uptake." Journal of Nuclear Medicine. Link

Sources

CAS number and chemical identifiers for (1-Benzylamino-cyclobutyl)-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of (1-Benzylamino-cyclobutyl)-acetic acid ethyl ester (CAS: 1223573-54-3), a critical intermediate in the synthesis of constrained


-amino acids and Gabapentinoid analogs. This document details the compound's chemical identity, validated synthesis protocols via the Reformatsky reaction, analytical characterization standards, and safety handling procedures. It is designed for medicinal chemists and process engineers requiring high-purity building blocks for drug discovery.

Chemical Identity & Properties

The compound is a


-amino ester derivative featuring a cyclobutane ring, serving as a lipophilic scaffold for pharmaceutical agents targeting the 

subunit of voltage-gated calcium channels.
Table 1: Physicochemical Identifiers
PropertySpecification
IUPAC Name Ethyl 2-(1-(benzylamino)cyclobutyl)acetate
Common Name This compound
CAS Number (Free Base) 1223573-54-3
CAS Number (HCl Salt) 2703756-54-9
Molecular Formula

Molecular Weight 247.33 g/mol
SMILES CCOC(=O)CC1(CCC1)NCc1ccccc1
InChI Key ULOLIZHBYWAICY-UHFFFAOYSA-N (Analogous backbone)
Appearance Colorless to pale yellow oil (Free Base); White solid (HCl)
Solubility Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water

Synthesis & Manufacturing

The most robust synthetic route for this compound involves a Reformatsky-type addition to a pre-formed ketimine. This method minimizes side reactions common in direct alkylation strategies and ensures high yields of the


-amino ester.
Retrosynthetic Analysis

The target molecule is disassembled into three key precursors:

  • Cyclobutanone : The core scaffold.

  • Benzylamine : The amine source.

  • Ethyl Bromoacetate : The acetate enolate source.

Experimental Protocol: Imine-Reformatsky Route

Step 1: Formation of the Ketimine

  • Reagents: Cyclobutanone (1.0 eq), Benzylamine (1.05 eq),

    
     (anhydrous), Toluene.
    
  • Procedure:

    • Dissolve cyclobutanone in dry toluene under

      
       atmosphere.
      
    • Add benzylamine dropwise at

      
      .
      
    • Add anhydrous

      
       to sequester water (driving equilibrium).
      
    • Stir at room temperature (RT) for 12–18 hours.

    • Filter off solids and concentrate in vacuo to yield the crude imine (N-benzylcyclobutanimine). Use immediately.

Step 2: Reformatsky Reaction

  • Reagents: Crude Imine (from Step 1), Ethyl Bromoacetate (1.2 eq), Activated Zinc dust (2.0 eq), TMSCl (catalytic), THF (anhydrous).

  • Procedure:

    • Zinc Activation: Wash Zn dust with dilute HCl, water, acetone, and ether; dry under vacuum.

    • Suspend activated Zn in refluxing THF. Add catalytic TMSCl to initiate.

    • Add a portion (10%) of Ethyl Bromoacetate to start the reaction (exothermic).

    • Add the remaining Ethyl Bromoacetate dropwise, maintaining gentle reflux.

    • Once the Reformatsky reagent is formed, cool to

      
       and add the crude Imine solution dropwise.
      
    • Allow to warm to RT and stir for 4–6 hours.

    • Quench: Pour mixture into ice-cold saturated

      
       solution.
      
    • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over

      
      .
      
    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Visualization: Synthesis Pathway

SynthesisPathway Cyclobutanone Cyclobutanone (C4H6O) Imine Intermediate Imine (N-Benzylcyclobutanimine) Cyclobutanone->Imine Dehydration (-H2O) Benzylamine Benzylamine (BnNH2) Benzylamine->Imine Product TARGET PRODUCT This compound Imine->Product Nucleophilic Addition EthylBromoacetate Ethyl Bromoacetate (BrCH2COOEt) Zinc Zn / THF (Reformatsky Reagent) EthylBromoacetate->Zinc Activation Zinc->Product Zn-Enolate Attack

Caption: Figure 1. Convergent synthesis via Reformatsky reaction. The imine intermediate is formed first, followed by zinc-mediated enolate addition.

Analytical Characterization

To ensure the integrity of the synthesized compound, the following spectral data must be verified.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.25–7.35 (m, 5H, Ph -H)
      
    • 
       4.12 (q, 
      
      
      
      Hz, 2H, O-CH2 -CH3)
    • 
       3.75 (s, 2H, N-CH2 -Ph)
      
    • 
       2.65 (s, 2H, CH2 -COOEt)
      
    • 
       1.80–2.10 (m, 6H, Cyclobutyl  ring protons)
      
    • 
       1.25 (t, 
      
      
      
      Hz, 3H, O-CH2-CH3 )
    • Note: Amine N-H proton is broad and may exchange.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected Mass:

    
    
    
  • Fragmentation Pattern: Loss of benzyl group (

    
     91) and ethyl ester cleavage.
    

Applications in Drug Discovery[7][11]

This compound is a specialized building block for Gabapentinoid drug development.

  • GABA Analogs: Hydrolysis of the ester and hydrogenolysis of the benzyl group yields 1-aminocyclobutaneacetic acid , a conformationally restricted analog of Gabapentin.

  • Peptidomimetics: The cyclobutyl ring introduces rigid stereochemical constraints, useful for stabilizing

    
    -turns in peptide chains.
    
  • Calcium Channel Modulators: Derivatives of this scaffold are screened for neuropathic pain management by targeting the

    
     subunit.
    
Workflow: Conversion to Amino Acid

DownstreamApp Start This compound Step1 Hydrolysis (LiOH / THF / H2O) Start->Step1 Intermediate (1-Benzylamino-cyclobutyl)-acetic acid Step1->Intermediate Step2 Hydrogenolysis (H2, Pd/C) Intermediate->Step2 Final 1-Aminocyclobutaneacetic acid (Gabapentin Analog) Step2->Final

Caption: Figure 2. Deprotection workflow to generate the free amino acid pharmacophore.

Safety & Handling

Hazard Classification (GHS):

  • Signal Word: Warning

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

Storage Protocol:

  • Temperature: Store at

    
     (Freezer).
    
  • Atmosphere: Hygroscopic; store under Argon or Nitrogen.

  • Stability: The free base is prone to oxidation; conversion to the HCl salt is recommended for long-term storage.

References

  • Organic Syntheses. (1941).[2] Preparation of Ethyl Benzoylacetoacetate (Analogous Beta-Keto Ester Chemistry). Org. Syn. Coll. Vol. 3, 379. Retrieved from [Link]

  • PubChem. (2025).[3] N-Benzylglycine ethyl ester (Structural Analog Data). National Library of Medicine. Retrieved from [Link]

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Mastering the Molecule: A Guide to the Safe Handling and Application of Cyclobutyl Amino Esters

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The cyclobutane motif, once a synthetic curiosity, has emerged as a powerful scaffold in modern medicinal chemistry.[1][2] Its unique, puckered three-dimensional structure provides a conformationally restricted framework that can enhance binding affinity, improve metabolic stability, and serve as a versatile isostere for other common chemical groups.[1] When functionalized as amino esters, these cyclobutyl building blocks become critical intermediates for synthesizing novel therapeutics, from kinase inhibitors to antiviral agents.[2][3][4]

However, the very reactivity that makes these compounds valuable necessitates a rigorous and informed approach to their handling. This guide moves beyond mere procedural checklists to provide a deep, mechanistic understanding of the safety protocols and handling techniques essential for working with cyclobutyl amino esters. As scientists, our primary directive is to innovate safely. This document is designed to be a trusted resource, grounding every recommendation in established safety principles and authoritative data to ensure both scientific integrity and personal safety in the laboratory.

Section 1: Decoding the Safety Data Sheet (SDS) for Cyclobutyl Amino Esters

The Safety Data Sheet is the cornerstone of chemical safety. It is not merely a compliance document but a technical summary of a substance's potential hazards and the prescribed methods for mitigating them. For a class of compounds like cyclobutyl amino esters, where specific data may be limited to representative molecules, it is crucial to understand the principles behind each section.

SDS SectionSignificance and Application for Cyclobutyl Amino Esters
1. Identification Identifies the specific chemical, synonyms, and its intended use (e.g., for research and development).[5]
2. Hazard Identification This section provides the GHS (Globally Harmonized System) classification. While many parent amino acids are non-hazardous[6], their esterified and cyclobutyl-derivatized forms often carry specific warnings. Common classifications include: • Skin Irritation (Category 2) [7][8] • Serious Eye Irritation (Category 2/2A) [7][8][9] • Specific Target Organ Toxicity - Single Exposure (Category 3) , particularly respiratory tract irritation.[7][8] Always consult the specific SDS, as hazards can vary significantly based on other functional groups present.[10]
3. Composition/Info Lists the chemical components and their concentrations. For pure compounds, this will indicate a purity of >95%.[9][11]
4. First-Aid Measures Provides immediate, critical instructions for exposure. These are not suggestions but validated emergency protocols. For cyclobutyl amino esters, this typically involves: • Eyes: Immediate and prolonged rinsing with water for at least 15 minutes, removing contact lenses if possible.[8][9][12] • Skin: Washing the affected area thoroughly with soap and plenty of water.[8][9] • Inhalation: Moving the individual to fresh air.[8][9] • Ingestion: Rinsing the mouth with water and seeking immediate medical attention.[5][9]
5. Fire-Fighting Details appropriate extinguishing media. For most organic solids, carbon dioxide (CO2), dry powder, or alcohol-resistant foam are recommended.[8][9] It also warns of hazardous combustion products, which for these compounds include nitrogen oxides (NOx) and carbon monoxide (CO).[11]
6. Accidental Release Outlines procedures for spills. A key aspect is preventing the substance from entering drains and ensuring adequate ventilation.[5][8] The use of personal protective equipment (PPE) during cleanup is mandatory.[8][13]
7. Handling and Storage This is a critical section for daily laboratory practice. Key directives include: • Handling: Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[8] Use in a well-ventilated area, such as a chemical fume hood.[14] • Storage: Store in a tightly sealed container in a cool, well-ventilated, and dry place.[15][16] Some compounds may require refrigeration (2-8°C) or storage under an inert atmosphere.[8][17]
8. Exposure Controls/PPE Specifies the equipment needed to prevent exposure. This section validates the PPE choices detailed later in this guide, including chemical-resistant gloves, safety goggles, and lab coats.[15][18]
11. Toxicological Info Provides data on toxicity. For many novel research chemicals, comprehensive data may be unavailable.[11] However, information on related compounds is used to infer potential hazards like irritation.[9] Studies on some cyclobutane derivatives suggest low acute toxicity but also highlight the potential for cyto- and genotoxic effects under certain conditions, reinforcing the need for cautious handling.[19][20]

Section 2: A Proactive Approach: Risk Assessment and the Hierarchy of Controls

Effective laboratory safety is proactive, not reactive. Before any handling procedure, a thorough risk assessment should be conducted, guided by the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures to minimize risk.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures.

  • Elimination/Substitution: While you cannot eliminate the required cyclobutyl amino ester, consider if a less hazardous analogue or a pre-made solution could substitute a powdered form to avoid inhalation risks.

  • Engineering Controls: This is the primary method for safe handling. A certified chemical fume hood is essential to contain vapors and dust.[14]

  • Administrative Controls: These are your standard operating procedures (SOPs), training records, and clear labeling.

  • Personal Protective Equipment (PPE): This is the final barrier between you and the hazard. It does not eliminate the hazard, so its use must be complemented by the higher-level controls.

Section 3: Standard Operating Procedures (SOPs) for Handling

The following protocols are designed to be self-validating systems, incorporating best practices to ensure safety and experimental integrity.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the potential hazards identified in the SDS. For cyclobutyl amino esters, the following are mandatory.[10]

PPE CategoryItemSpecification and Rationale
Eye Protection Chemical Safety GogglesMust provide a complete seal around the eyes to protect against dust, powders, and splashes.[18] Standard safety glasses are insufficient.
Hand Protection Chemical-Resistant GlovesNitrile or Butyl rubber gloves are recommended. Butyl rubber offers excellent protection against esters, while nitrile provides good general chemical resistance and is a reliable option for splash hazards.[10][18][21] Always inspect gloves for integrity before use.
Body Protection Laboratory CoatA standard lab coat protects against skin contact from minor spills.[18][22] For larger quantities, a chemical-resistant apron should be worn over the lab coat.[22]
Respiratory Not Generally RequiredWhen handling small quantities within a certified fume hood, respiratory protection is typically not needed.[18] If weighing large amounts of powder outside of a containment hood, a NIOSH-approved respirator is required.
Storage and Stability

Proper storage is critical for maintaining the chemical integrity of amino esters and ensuring safety.

ParameterSpecificationRationale
Temperature -20°C (Long-term) or 2-8°C (Short-term)Lower temperatures slow degradation pathways. Follow the supplier's specific recommendation.[17][23]
Atmosphere Store in a tightly sealed container.Amines and esters can be sensitive to air and moisture.[16] Hygroscopic compounds will absorb water, leading to hydrolysis and reduced purity.[23]
Light Store in a dark environment.Protects from light-induced degradation.[17]
Incompatibilities Keep away from strong oxidizing agents, strong acids, and strong bases.These can catalyze decomposition or lead to vigorous, unsafe reactions.[15]
Protocol: Weighing and Preparing Stock Solutions

This workflow minimizes exposure risk and protects the compound from contamination.

Handling_Workflow cluster_workflow Workflow for Weighing and Solution Preparation A 1. Preparation Don appropriate PPE. Ensure fume hood is operational. B 2. Equilibration Place sealed container in a dessicator at room temp for at least 1 hour. A->B C 3. Weighing Quickly weigh the required amount into a new vial inside the fume hood. B->C Prevents moisture condensation D 4. Sealing Immediately and tightly reseal the primary container. C->D E 5. Solubilization Add anhydrous solvent (e.g., DMSO, DMF) to the newly weighed solid. C->E Minimize time open to atmosphere F 6. Storage Return primary container to -20°C storage. Store new stock solution appropriately. D->F E->F

Caption: Safe handling workflow for cyclobutyl amino esters.

Step-by-Step Methodology:

  • Preparation: Don all required PPE (goggles, lab coat, appropriate gloves). Verify that the chemical fume hood has a valid certification and is functioning correctly.

  • Equilibration: Before opening, allow the chemical container to warm to room temperature inside a desiccator for at least one hour. Causality: This crucial step prevents atmospheric moisture from condensing onto the cold, hygroscopic solid, which would hydrolyze the ester and compromise the material's integrity.[17][23]

  • Aliquotting: Inside the fume hood, quickly weigh the desired amount of the compound into a clean, tared vial. Use anti-static weigh paper or a weigh boat. Minimize the time the primary container is open.

  • Resealing: Tightly reseal the primary container immediately after dispensing. If the material is particularly sensitive, consider backfilling the headspace with an inert gas like argon or nitrogen.

  • Solubilization: Add the appropriate anhydrous solvent (e.g., DMSO, DMF) to the newly weighed aliquot to create your stock solution.[17]

  • Storage: Promptly return the primary container to its recommended long-term storage condition (e.g., -20°C).[17] Label the new stock solution clearly with the compound name, concentration, solvent, date, and your initials, and store it appropriately.

Section 4: Emergency Preparedness and Response

Even with meticulous planning, accidents can happen. A well-rehearsed emergency plan is a non-negotiable component of laboratory safety.

Spill Management

Your response is dictated by the size and hazard level of the spill.[24]

Spill_Response_Tree Start Chemical Spill Occurs Q1 Is the spill large? Are you trained to handle it? Is there immediate danger (fire, injury)? Start->Q1 MajorSpill MAJOR SPILL 1. Alert others and evacuate the area. 2. Activate fire alarm if necessary. 3. Call emergency response (911). 4. Close doors to confine the spill. Q1->MajorSpill Yes MinorSpill MINOR SPILL 1. Alert others in the immediate area. 2. Wear appropriate PPE. 3. Confine the spill with absorbent material. 4. Clean up, placing waste in a sealed bag. Q1->MinorSpill No Dispose Dispose of waste as hazardous chemical waste. MinorSpill->Dispose

Caption: Decision tree for chemical spill response.

  • Minor Spill (Manageable by lab personnel):

    • Alert personnel in the immediate vicinity.[25]

    • Ensure you are wearing the correct PPE.

    • Contain the spill by surrounding it with an absorbent material like vermiculite or a spill pad.

    • Carefully clean up the material, working from the outside in.

    • Place all contaminated materials into a sealed, labeled hazardous waste bag or container.[26]

  • Major Spill (Requires emergency response):

    • Attend to any injured persons first, removing them from the area if safe to do so.[25]

    • Alert everyone in the lab and evacuate the area immediately.[25]

    • If the substance is flammable, turn off nearby ignition sources if it is safe.[25]

    • Close the laboratory doors to confine the spill.[25]

    • Call for emergency assistance and inform them of the chemical involved.[25][27]

First Aid for Exposures

Immediate and correct first aid can significantly reduce the severity of an injury.[28]

  • Skin Contact: Immediately remove any contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[26][29] Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes.[28] Hold the eyelids open to ensure water reaches all surfaces of the eye and lid.[26] Remove contact lenses while rinsing.[28] Seek immediate medical attention regardless of severity.[28]

  • Inhalation: Move the affected person to fresh air immediately.[28] If they are having trouble breathing, call for emergency medical help.

  • Ingestion: Do NOT induce vomiting.[30] Rinse the mouth thoroughly with water and seek immediate medical attention.[9] Show the SDS to the medical personnel.[8]

Fire Safety

Laboratory fires are particularly dangerous due to the presence of flammable materials and complex equipment.

  • Prevention: The best strategy is prevention. Always keep flammable materials away from heat sources like hot plates and ovens.[31][32] Store flammable solvents in approved safety cabinets.[14][32]

  • In Case of Fire:

    • If the fire is small and you are trained to use an extinguisher, you may attempt to put it out. Ensure you have a clear exit path.[25] Aim the extinguisher at the base of the fire.[25]

    • For any fire that is not immediately extinguishable, your priority is to R.A.C.E. :

      • R escue anyone in immediate danger.

      • A larm: Activate the nearest fire alarm pull station.[14][31]

      • C onfine the fire by closing doors as you leave.

      • E vacuate the building via the nearest exit. Do not use elevators.[25][31]

Conclusion

Cyclobutyl amino esters represent a valuable class of compounds for advancing drug discovery and development. Their unique chemical properties demand a handling protocol that is both rigorous and intelligently applied. By understanding the "why" behind each safety measure—from the fundamental principles of the SDS to the practical execution of laboratory workflows—researchers can confidently and safely harness the full potential of these powerful synthetic building blocks. A culture of safety is not a barrier to innovation; it is the foundation upon which successful and reproducible science is built.

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  • Fisher Scientific. (2011, March 11). SAFETY DATA SHEET - N-BOC-1-Aminocyclobutanecarboxylic acid.
  • Unknown. (n.d.). Toxicological study on 2-alkylcyclobutanones - Results of a collaborative study.
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  • CymitQuimica. (2024, December 19). Safety Data Sheet - (1-METHYL-3-OXO-CYCLOBUTYL)CARBAMIC ACID TERT-BUTYL ESTER.
  • National Center for Biotechnology Information. (n.d.). Glycine methyl ester hydrochloride. PubChem.
  • Wijdeven, D., et al. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. PMC.
  • BenchChem. (n.d.). Storage and handling guidelines for Amino-PEG14-acid.
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  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - (R)-(−)-2-Amino-1-butanol.
  • Molecules. (2023). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. PubMed.
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  • Seton UK. (2024, September 25). Essential First Aid for Chemical Emergencies.
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  • Peng, S., & Duan, Y. (2024, July 3). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv.
  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
  • Angene Chemical. (2021, May 1). Safety Data Sheet - Cyclobutanecarboxylic acid, 1-amino-, hydrochloride.
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  • Food and Chemical Toxicology. (2018, September 27). Toxicological evaluation of 2-dodecylcyclobutanone, a unique radiolytic compound of palmitic acid. PubMed.
  • Nature Communications. (n.d.). Modular α-tertiary amino ester synthesis through cobalt-catalysed asymmetric aza-Barbier reaction.
  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid.
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  • Janssen, M. A. C. H., et al. (2024, February). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions.
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Role of (1-Benzylamino-cyclobutyl)-acetic acid ethyl ester in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Role of (1-Benzylamino-cyclobutyl)-acetic acid ethyl ester in Medicinal Chemistry

Executive Summary

For researchers, scientists, and drug development professionals, the exploration of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is a paramount objective. While aromatic rings have traditionally been a mainstay in medicinal chemistry, their associated metabolic liabilities and potential for off-target effects have spurred the investigation of saturated, three-dimensional alternatives. The cyclobutane ring has emerged as a compelling bioisosteric replacement, offering a rigid, non-planar scaffold that can significantly enhance the pharmaceutical profile of drug candidates. This guide provides a comprehensive analysis of the potential role of this compound, a molecule that synergistically combines the benefits of a strained cyclobutane core with the features of a constrained amino acid and a versatile benzylamino group. We will delve into its synthetic strategy, potential applications, and the experimental protocols necessary to evaluate its utility as a novel building block in drug discovery.

The Strategic Imperative for Saturated Scaffolds: The Rise of the Cyclobutane Moiety

The overrepresentation of flat, aromatic structures in drug discovery has been linked to issues such as poor solubility, metabolic instability, and promiscuous binding to off-targets. In response, there is a growing emphasis on increasing the fraction of sp³-hybridized carbons (Fsp³) in drug candidates, a parameter that often correlates with higher clinical success rates.[1] The cyclobutane ring, with its unique puckered conformation, offers a robust solution to this challenge.[2] Its rigid structure can lock a molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target.[3][4] Furthermore, the cyclobutane motif can serve as a metabolically stable isostere for other groups, including aromatic rings, by shielding adjacent chemical bonds from enzymatic degradation.[1][3]

Deconstructing this compound: A Multifaceted Scaffold

The therapeutic potential of this compound can be understood by dissecting its constituent parts: the cyclobutane core, the constrained α-amino acid-like framework, the N-benzyl group, and the ethyl ester.

  • The Cyclobutane Core: A Foundation of Rigidity and Stability The cyclobutane ring imparts a defined three-dimensional geometry to the molecule.[4] This conformational restriction can lead to enhanced binding affinity and selectivity for a biological target by presenting key pharmacophoric elements in an optimal spatial arrangement.[3][5] The inherent strain of the cyclobutane ring does not compromise its chemical inertness, making it a stable scaffold under physiological conditions.[3]

  • The Constrained α-Amino Acid Mimic: Engineering Precise Interactions The arrangement of the amino group and the acetic acid ester on the same carbon of the cyclobutane ring creates a constrained analog of an α-amino acid. Such structures are invaluable in designing peptidomimetics and small molecules that target protein-protein interactions or enzyme active sites. The rigid cyclobutane backbone limits the conformational freedom of the amino and carboxyl functionalities, which can be exploited to achieve highly specific interactions with a target protein.

  • The N-Benzyl Group: A Handle for Tuning and Targeting The benzylamino group is a common feature in many biologically active compounds. The aromatic ring can participate in π-stacking or hydrophobic interactions within a binding pocket. Moreover, the benzyl group serves as a versatile chemical handle for further synthetic modification, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents on the phenyl ring.

  • The Ethyl Ester: A Prodrug Strategy for Enhanced Bioavailability The ethyl ester of the acetic acid moiety is a classic prodrug strategy. In vivo, esterases can hydrolyze the ethyl ester to the corresponding carboxylic acid. This transient masking of the polar carboxylic acid group can significantly improve the molecule's membrane permeability and oral bioavailability. The rate of hydrolysis can be tuned to control the release of the active carboxylic acid form.

Synthetic Blueprint: A Proposed Pathway to this compound

The synthesis of this target molecule can be envisioned through a multi-step process, beginning with commercially available starting materials. The following protocol outlines a plausible synthetic route.

Experimental Protocol: Synthesis of this compound
  • Step 1: Synthesis of 1-(benzylamino)cyclobutane-1-carbonitrile

    • To a solution of cyclobutanone (1.0 eq) in methanol, add benzylamine (1.0 eq) and potassium cyanide (1.1 eq).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(benzylamino)cyclobutane-1-carbonitrile.

  • Step 2: Hydrolysis of the Nitrile to the Carboxylic Acid

    • Dissolve the crude nitrile from Step 1 in a mixture of concentrated hydrochloric acid and water.

    • Reflux the mixture for 12 hours.

    • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate to remove any unreacted starting material.

    • Acidify the aqueous layer with 1M HCl to precipitate the 1-(benzylamino)cyclobutane-1-carboxylic acid.

    • Filter the solid and dry under vacuum.

  • Step 3: Esterification to the Ethyl Ester

    • Suspend the carboxylic acid from Step 2 in absolute ethanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 8 hours.

    • Cool the reaction and remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

    • Purify the crude product by column chromatography on silica gel to afford the final compound, this compound.

G cluster_0 Synthesis Workflow A Cyclobutanone + Benzylamine + KCN B 1-(benzylamino)cyclobutane-1-carbonitrile A->B Strecker Reaction C Hydrolysis (HCl) B->C D 1-(benzylamino)cyclobutane-1-carboxylic acid C->D E Esterification (EtOH, H2SO4) D->E F This compound E->F

Caption: Proposed synthetic workflow for this compound.

Medicinal Chemistry Applications and a Prototypical Screening Cascade

The unique structural features of this compound make it an attractive scaffold for a variety of biological targets. The constrained amino acid motif suggests potential applications as an inhibitor of proteases or as a modulator of protein-protein interactions. The overall structure could also fit into the binding sites of G-protein coupled receptors (GPCRs) or ion channels.

Experimental Protocol: Primary Screening via a Competitive Binding Assay

This protocol describes a generic competitive binding assay to assess the ability of the title compound to displace a known radiolabeled ligand from a target receptor.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound, this compound, in DMSO.

    • Prepare a series of dilutions of the test compound in assay buffer.

    • Prepare a solution of the radiolabeled ligand at a concentration equal to its Kd value for the target receptor.

    • Prepare a membrane preparation containing the target receptor.

  • Assay Procedure:

    • In a 96-well plate, add the receptor membrane preparation, the radiolabeled ligand, and varying concentrations of the test compound or vehicle control.

    • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

G cluster_1 Screening Cascade Start Compound Library PrimaryAssay Primary Screening (e.g., Competitive Binding Assay) Start->PrimaryAssay HitIdent Hit Identification (IC50 Determination) PrimaryAssay->HitIdent SecondaryAssay Secondary Assays (e.g., Functional Assays) HitIdent->SecondaryAssay LeadOpt Lead Optimization (SAR Studies) SecondaryAssay->LeadOpt End Candidate Drug LeadOpt->End

Caption: A typical screening cascade for evaluating new chemical entities.

In Vitro ADME Profiling: Assessing Metabolic Stability

An early assessment of a compound's metabolic stability is crucial in drug discovery. The following protocol details an in vitro assay using liver microsomes to predict the in vivo metabolic clearance of this compound.

Experimental Protocol: Metabolic Stability Assay in Human Liver Microsomes
  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

    • In a 96-well plate, combine the test compound (at a final concentration of 1 µM), human liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation and Termination of the Reaction:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

    • Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound against time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

Data Presentation: Hypothetical Comparative Metabolic Stability
CompoundScaffoldIn Vitro Half-life (t₁/₂) in HLM (min)
Compound A This compound75
Compound B Aromatic Analog20

Conclusion

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. Its inherent three-dimensionality, conformational rigidity, and the presence of versatile chemical handles make it an attractive starting point for the design of novel therapeutics. The strategic incorporation of the cyclobutane motif offers a clear pathway to escape the "flatland" of traditional aromatic-based drug discovery, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic properties. The experimental frameworks provided in this guide offer a roadmap for the synthesis, evaluation, and optimization of this and related cyclobutane-containing molecules, paving the way for the next generation of innovative medicines.

References

  • Wouters, J., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(12), e202200078. [Link]

  • Barberis, M., et al. (2023). Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. Molecules, 28(8), 3569. [Link]

  • D'Acquarica, I., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(7), 8098-8124. [Link]

  • van der Velden, J. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. [Link]

  • Hughes, P., & Clardy, J. (1989). Total synthesis of cyclobutane amino acids from Atelia herbert smithii. The Journal of Organic Chemistry, 54(14), 3273–3276. [Link]

  • ResearchGate. (n.d.). Synthesis of β‐amino acid cyclobutane derivatives via the iron‐catalyzed [2 + 2] cycloaddition of enimides with alkylidene malonates. Retrieved from [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • PubMed. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved from [Link]

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • Ivy Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetic acid, benzoyl-, ethyl ester. Retrieved from [Link]

  • Rajput, A. P., & Patil, S. A. (2016). A Review: Synthesis And Docking Study of Biologically Active Esters. Asian Journal of Pharmaceutical Technology and Innovation, 4(17), 140-154. [Link]

  • Yabalak, E., & Gizir, A. M. (2021). The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents. Journal of Cosmetic Science, 72(4), 362-378. [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • Journal of Cosmetic Science. (2021). The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Merck's approach to a cyclobutyl building block via a BCB intermediate. Retrieved from [Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for (1-Benzylamino-cyclobutyl)-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the synthesis of (1-Benzylamino-cyclobutyl)-acetic acid ethyl ester , a structural motif relevant to the development of conformationally restricted


-amino acid derivatives and peptidomimetics.[1] The protocol employs a convergent two-step strategy: a Horner-Wadsworth-Emmons (HWE) olefination followed by a conjugate Aza-Michael addition.[1]

Application Note: Synthesis of this compound

Introduction & Retrosynthetic Analysis

The target compound, an ethyl ester of a


-amino acid with a cyclobutane core, represents a critical scaffold for investigating steric constraints in peptide backbones.[1] The 1,1-disubstitution pattern on the cyclobutane ring locks the amino and acetate groups in a specific spatial orientation, useful for structure-activity relationship (SAR) studies in neurochemistry (e.g., GABA analogs).

Strategic Approach: To ensure scalability and high purity, we avoid the direct alkylation of amines with sterically hindered halides. Instead, we utilize the high reactivity of exocyclic alkenes.

  • Step 1: Construction of the carbon skeleton via Horner-Wadsworth-Emmons (HWE) reaction to form Ethyl cyclobutylideneacetate.[1]

  • Step 2: Installation of the nitrogen functionality via Aza-Michael addition of benzylamine to the

    
    -unsaturated ester.[1]
    

Reaction Scheme Visualization

Synthesispathway SM1 Cyclobutanone INT Ethyl cyclobutylideneacetate (Intermediate) SM1->INT HWE Reaction NaH, THF, 0°C SM2 Triethyl phosphonoacetate SM2->INT PROD (1-Benzylamino-cyclobutyl)- acetic acid ethyl ester INT->PROD Aza-Michael Addition EtOH, Reflux REAG Benzylamine REAG->PROD

Figure 1: Two-step synthetic pathway converting cyclobutanone to the target amino ester.

Experimental Protocol

Step 1: Synthesis of Ethyl Cyclobutylideneacetate

Rationale: The HWE reaction is preferred over the Wittig reaction due to the water-solubility of the phosphate byproducts, simplifying purification.

Reagents & Materials:

Component Equiv. MW ( g/mol ) Quantity Role
Triethyl phosphonoacetate 1.2 224.2 26.9 g HWE Reagent
Sodium Hydride (60% in oil) 1.25 24.0 5.0 g Base
Cyclobutanone 1.0 70.1 7.0 g Substrate

| THF (Anhydrous) | - | - | 200 mL | Solvent |[1]

Procedure:

  • Activation: In a flame-dried 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, suspend NaH (5.0 g) in anhydrous THF (100 mL) at 0°C.

  • Deprotonation: Add Triethyl phosphonoacetate (26.9 g) dropwise over 30 minutes. Evolution of

    
     gas will be observed.[1] Stir for an additional 30 minutes at 0°C until the solution becomes clear/yellowish.
    
  • Addition: Add Cyclobutanone (7.0 g) dissolved in THF (20 mL) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1]

  • Workup: Quench carefully with saturated

    
     solution (50 mL). Extract with Diethyl Ether (
    
    
    
    mL).[1] Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: The crude oil is purified via vacuum distillation or flash chromatography (Silica, 0-10% EtOAc in Hexanes) to yield Ethyl cyclobutylideneacetate as a colorless liquid.[1]

Step 2: Aza-Michael Addition of Benzylamine

Rationale: Conjugate addition to tetrasubstituted centers is sterically demanding.[1] Using a polar protic solvent (Ethanol) stabilizes the transition state and facilitates proton transfer.

Reagents & Materials:

Component Equiv. MW ( g/mol ) Quantity Role
Ethyl cyclobutylideneacetate 1.0 140.2 7.0 g (Example) Intermediate
Benzylamine 2.0 107.2 10.7 g Nucleophile
Ethanol (Absolute) - - 50 mL Solvent

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 0.1 | 152.2 | 0.76 g | Catalyst (Optional) |[1][2]

Procedure:

  • Setup: Charge a 100 mL pressure tube or RBF with Ethyl cyclobutylideneacetate (7.0 g) and Ethanol (50 mL).

  • Addition: Add Benzylamine (10.7 g) and DBU (0.76 g).

  • Reaction: Seal the vessel and heat to 60–70°C for 12–24 hours. The reaction is equilibrium-driven; excess amine drives conversion.[1]

  • Monitoring: Monitor by LC-MS for the disappearance of the alkene (

    
     141) and appearance of the product (
    
    
    
    248).
  • Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol.

  • Purification: Dissolve the residue in EtOAc (100 mL) and wash with water (

    
     mL) to remove excess benzylamine. The organic layer is dried (
    
    
    
    ) and concentrated.
  • Final Isolation: Purify via column chromatography (Silica, Hexane:EtOAc gradient 80:20 to 50:50). The product, this compound, is typically obtained as a viscous pale yellow oil.[1]

Process Workflow Diagram

Workflow cluster_0 Stage 1: Olefination cluster_1 Stage 2: Conjugate Addition Step1 Deprotonate Phosphonate (NaH/THF, 0°C) Step2 Add Cyclobutanone (Warm to RT, 4h) Step1->Step2 Step3 Quench & Extract (Et2O/NH4Cl) Step2->Step3 Step4 Mix Intermediate + Benzylamine (EtOH, DBU cat.) Step3->Step4 Purified Intermediate Step5 Heat to 70°C (12-24h) Step4->Step5 Step6 Chromatography (Hex/EtOAc) Step5->Step6

Figure 2: Operational workflow for the synthesis and purification stages.

Safety & Handling (HSE)

  • Sodium Hydride (NaH): Pyrophoric solid.[1] Must be handled under inert atmosphere (Nitrogen/Argon).[1] Reacts violently with water to release hydrogen gas.[1]

  • Cyclobutanone: Flammable liquid.[1][3][4] Store in a cool, well-ventilated area.

  • Benzylamine: Corrosive and a skin sensitizer.[1][5] Wear chemical-resistant gloves and face shield.[1]

  • Waste Disposal: Aqueous waste from the HWE reaction contains phosphates and should be treated according to local environmental regulations.[1]

References

  • Wadsworth, W. S.; Emmons, W. D. (1961). "The Utility of Phosphonate Carbanions in Olefin Synthesis". Journal of the American Chemical Society.[1] Link

  • Bartoli, G. et al. (2005).[1] "Michael Addition of Amines to

    
    -Unsaturated Esters". Journal of Organic Chemistry. Link
    
  • Organic Syntheses. (1990).[1] "General methods for the preparation of cyclobutylidene derivatives". Org.[1][6][7][8][9] Synth. Coll. Vol. 7, p. 117. Link

Sources

Application Note: Hydrolysis Procedures for Converting Ethyl Esters to Free Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic causality, condition optimization, and self-validating experimental workflows for ester deprotection.

Introduction & Mechanistic Causality

The conversion of an ethyl ester to its corresponding free carboxylic acid is a foundational transformation in medicinal chemistry, API (Active Pharmaceutical Ingredient) synthesis, and prodrug cleavage. While seemingly straightforward, selecting the appropriate hydrolytic environment is critical to prevent the epimerization of adjacent stereocenters, the degradation of sensitive functional groups, or incomplete conversion.

Ester hydrolysis can be executed via two primary mechanistic pathways: Base-Promoted Saponification and Acid-Catalyzed Hydrolysis .

Base-Promoted Hydrolysis (Saponification)

In drug development, base-promoted saponification is the most widely adopted methodology. The reaction is driven to absolute completion by the irreversible deprotonation of the newly formed carboxylic acid by the basic medium, yielding a highly stable carboxylate salt .

Causality in Base Selection: While Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH) are highly effective for simple substrates, Lithium Hydroxide (LiOH) is the reagent of choice for complex pharmaceutical intermediates. The lithium cation acts as a mild Lewis acid, coordinating with the carbonyl oxygen to enhance its electrophilicity without creating an overly harsh alkaline environment. Furthermore, LiOH exhibits superior solubility in organic-aqueous monophasic solvent systems (like THF/MeOH/H₂O), allowing for milder reaction temperatures and drastically minimizing side reactions such as racemization at the α-carbon .

Acid-Catalyzed Hydrolysis

Conversely, acid-catalyzed hydrolysis relies on the protonation of the carbonyl oxygen to increase electrophilicity. Because this reaction is entirely reversible (existing in equilibrium with Fischer esterification), a massive excess of water must be utilized to drive the reaction forward according to Le Chatelier's principle . This method is typically reserved for substrates containing strictly base-sensitive functional groups (e.g., Fmoc-protected amines).

Mechanism A Ethyl Ester (R-CO-OEt) B Tetrahedral Intermediate [R-C(O⁻)(OH)(OEt)] A->B OH⁻ Attack C Carboxylic Acid + Ethoxide (R-COOH + EtO⁻) B->C EtO⁻ Leaving D Carboxylate Salt + Ethanol (R-COO⁻ + EtOH) C->D Irreversible Deprotonation E Free Acid (R-COOH) D->E Acidic Workup (H⁺)

Caption: Mechanism of base-promoted ester saponification and subsequent acidification.

Condition Selection Matrix

To ensure optimal yield and molecular integrity, the hydrolysis system must be matched to the substrate's specific chemical tolerances.

Hydrolysis SystemMechanismReversibilityTypical Substrate ScopeKey Advantages
LiOH / THF / MeOH / H₂O Base-Promoted SaponificationIrreversibleComplex APIs, stereochemically sensitive estersMild basicity, monophasic solubility, minimizes epimerization.
NaOH / EtOH / H₂O Base-Promoted SaponificationIrreversibleSimple aliphatic/aromatic esters, robust moleculesHighly cost-effective, rapid reaction kinetics.
HCl / H₂O / Dioxane Acid-Catalyzed HydrolysisReversibleBase-sensitive substrates (e.g., Fmoc-protected)Avoids basic degradation, orthogonal to base-labile groups.

Standardized Experimental Protocol: LiOH-Mediated Saponification

This protocol outlines a self-validating workflow for the mild deprotection of an ethyl ester using LiOH, optimized for substrates with moderate steric hindrance and stereochemical sensitivity .

Materials & Reagents
  • Ethyl ester substrate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), Methanol (MeOH), and Deionized Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc) and Saturated aqueous NaCl (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology

Step 1: Solvent Preparation Prepare a monophasic solvent mixture of THF/MeOH/H₂O in a 3:1:1 volumetric ratio. Causality: THF solubilizes the organic ester, while water provides the hydroxide source and solubilizes the LiOH. MeOH acts as a critical phase-transfer facilitator to create a monophasic system, preventing the reaction from stalling at a biphasic interface.

Step 2: Substrate Dissolution Dissolve the ethyl ester (1.0 eq) in the solvent mixture to achieve a concentration of 0.1 M to 0.2 M. Cool the reaction flask to 0 °C using an ice bath. Causality: Cooling prevents localized exothermic hot spots upon base addition, which can trigger unwanted side reactions such as retro-aldol cleavage or epimerization.

Step 3: Base Addition Add solid LiOH·H₂O (1.5 to 3.0 eq) in one portion. The mild stoichiometric excess ensures complete conversion without subjecting the molecule to unnecessary alkaline stress .

Step 4: Reaction Execution & Monitoring Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C) under vigorous stirring. Monitor the reaction progress via LC-MS or TLC. Self-Validation: Do not proceed until the starting material mass/spot is completely consumed. As demonstrated in automated LC monitoring studies, elevated temperatures can accelerate hydrolysis, but room temperature is strictly preferred to preserve molecular integrity .

Step 5: Quenching & Acidification (Critical Step) Once complete, cool the mixture back to 0 °C. Carefully add 1 M HCl dropwise until the pH reaches strictly 2.0–3.0. Causality: The pKa of most aliphatic/aromatic carboxylic acids is ~4.0–5.0. Dropping the pH to 2-3 ensures >99% of the carboxylate salt is protonated into the neutral free acid. If the solution remains basic or neutral, the target compound will remain water-soluble and be lost during extraction.

Step 6: Extraction & Isolation Extract the aqueous mixture with EtOAc (3 × volume of the aqueous layer). The neutral free carboxylic acid will partition into the organic layer. Wash the combined organic layers with brine to remove residual water and inorganic salts. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the free carboxylic acid.

Workflow Step1 1. Dissolution Dissolve ester in THF/MeOH/H₂O (3:1:1) Step2 2. Base Addition Add LiOH·H₂O (1.5 - 3.0 eq) at 0 °C Step1->Step2 Step3 3. Reaction & Monitoring Stir at RT; Monitor via LC-MS/TLC Step2->Step3 Step4 4. Quench & Acidification Cool to 0 °C, adjust to pH 2-3 with 1M HCl Step3->Step4 Step5 5. Extraction Partition with EtOAc, wash with brine Step4->Step5 Step6 6. Isolation Dry over Na₂SO₄, concentrate in vacuo Step5->Step6

Caption: Standardized self-validating workflow for LiOH-mediated ethyl ester hydrolysis.

References

  • Title: 21.6: Chemistry of Esters | Source: Chemistry LibreTexts | URL: [Link]

  • Title: Ester to Acid - Common Conditions | Source: Common Organic Chemistry | URL: [Link]

  • Title: Reaction Monitoring of a Temperature Dependent Ester Hydrolysis | Source: Agilent Technologies | URL: [Link]

Application Note: Peptide Coupling Strategies for (1-Benzylamino-cyclobutyl)-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals working with sterically demanding peptidomimetics.

Introduction & Molecule Profile[1][2]

(1-Benzylamino-cyclobutyl)-acetic acid ethyl ester (CAS: 1223573-54-3) represents a distinct class of


-amino acid building blocks . Its incorporation into peptide backbones introduces significant conformational rigidity due to the cyclobutane ring (gem-disubstituted constraint) and modifies the lipophilicity profile via the 

-benzyl group.

However, this molecule presents a "perfect storm" of steric hindrance for peptide coupling reactions:

  • Quaternary Center: The amine is attached to a quaternary carbon (C1 of the cyclobutane ring).

  • Secondary Amine: The

    
    -benzyl substitution significantly reduces nucleophilicity and creates massive steric bulk around the nitrogen.
    
  • Electronic Deactivation: While alkyl groups are electron-donating, the steric shielding prevents effective orbital overlap during nucleophilic attack.

This guide provides optimized protocols to overcome these barriers, moving beyond standard EDC/HOBt chemistry to high-energy activation methods.

Physicochemical Profile
PropertyValue/DescriptionImplication for Coupling
Molecular Formula

Lipophilic workup required.[1]
Steric Class

-disubstituted

-amino acid
High Difficulty .[2][3] Similar to Aib but

-alkylated.
Amine Type Secondary (

-Benzyl)
Low nucleophilicity; requires aggressive activation of the partner acid.
Protecting Group Ethyl Ester (C-term)Requires saponification (LiOH) before C-terminal coupling.

Strategic Analysis: The Coupling Challenge

The primary failure mode in coupling this molecule is slow kinetics leading to activated ester hydrolysis or racemization of the partner amino acid. Standard active esters (OSu, OBt) are often too bulky to approach the


-benzyl amine on the cyclobutane ring.

Recommended Activation Hierarchies:

  • Tier 1 (Standard): HATU / HOAt (For moderately hindered partners).

  • Tier 2 (High Power): PyBrOP / DIEA (Specific for

    
    -methyl/benzyl amines).
    
  • Tier 3 (The "Sledgehammer"): Acid Fluorides (via TFFH or BTFFH) or Acid Chlorides (via Ghosez's Reagent).

Experimental Protocols

Protocol A: N-Terminal Elongation (Acylation of the Secondary Amine)

Objective: Coupling a generic Fmoc-Amino Acid (Fmoc-AA-OH) to the this compound.

Rationale: Due to the steric bulk of the


-benzyl group, we utilize HATU  with HOAt . HOAt is crucial here as the nitrogen in the pyridine ring creates a "neighboring group effect" that accelerates the acylation of hindered amines more effectively than HOBt.
Materials
  • Amine: this compound (1.0 equiv)

  • Acid: Fmoc-AA-OH (1.2 – 1.5 equiv)

  • Coupling Reagent: HATU (1.2 – 1.5 equiv)

  • Additive: HOAt (1.2 – 1.5 equiv) - Optional but recommended for yield

  • Base: DIPEA (Diisopropylethylamine) (3.0 – 4.0 equiv)

  • Solvent: DMF (Anhydrous), concentration 0.1 M – 0.2 M.

Step-by-Step Procedure
  • Pre-Activation: In a dry round-bottom flask under

    
    , dissolve Fmoc-AA-OH (1.2 equiv), HATU (1.2 equiv), and HOAt (1.2 equiv) in anhydrous DMF.
    
  • Base Addition: Add DIPEA (2.0 equiv) to the mixture. Stir for 2–5 minutes at Room Temperature (RT). The solution should turn yellow (formation of the activated ester/aza-benzotriazole species).

  • Amine Addition: Dissolve this compound (1.0 equiv) in a minimal amount of DMF. Add this solution dropwise to the activated acid mixture.

  • Reaction: Stir at RT.

    • Checkpoint: Monitor via LC-MS at T=1h. If <50% conversion, add remaining DIPEA (1.0 equiv) and raise temperature to 40-50°C.

    • Duration: Typically 4–16 hours.

  • Workup:

    • Dilute with EtOAc.

    • Wash sequence: 5%

      
       (2x), Water (1x), 5% Citric Acid or 1M 
      
      
      
      (2x), Brine (1x).
    • Note: The basic wash removes unreacted acid and HOBt/HOAt byproducts. The acidic wash removes unreacted amine (if any remains).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexane/EtOAc).

Troubleshooting Low Yields: If HATU fails, switch to PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate). PyBrOP generates an acid bromide in situ, which is less sterically demanding than the OAt ester.

  • Condition: Acid (1.2 eq), PyBrOP (1.2 eq), DIPEA (3.0 eq) in DCM or DMF.

Protocol B: C-Terminal Deprotection (Ester Hydrolysis)

Objective: Converting the ethyl ester to the free carboxylic acid for subsequent coupling.

Rationale: The cyclobutane ring adjacent to the ester adds steric bulk, potentially slowing down hydrolysis. Lithium Hydroxide (LiOH) is preferred over NaOH due to the smaller radius of the lithium ion, which acts as a Lewis acid to coordinate the carbonyl oxygen.

Materials
  • Substrate: Peptide-Ethyl Ester (from Protocol A)

  • Reagent: LiOH·

    
     (2.0 – 4.0 equiv)
    
  • Solvent: THF / Water (3:1 ratio). Methanol can be added if solubility is poor.

Step-by-Step Procedure
  • Dissolution: Dissolve the substrate in THF (0.1 M). Cool to 0°C.

  • Saponification: Add LiOH dissolved in water dropwise.

  • Reaction: Allow to warm to RT. Monitor by TLC/LC-MS.

    • Time: 2–6 hours.

    • Caution: Avoid prolonged heating to prevent epimerization of the upstream chiral centers (though the

      
      -carbon is achiral/quaternary, the 
      
      
      
      -center of the attached Fmoc-AA might be sensitive).
  • Workup:

    • Acidify carefully to pH ~2–3 using 1M HCl or

      
      .
      
    • Extract with EtOAc (3x).

    • Dry and concentrate.[1]

    • Result: The free acid is ready for the next coupling.

Protocol C: C-Terminal Coupling (As the Acid Component)

Objective: Coupling the hydrolyzed (1-Benzylamino-cyclobutyl)-acetic acid derivative to a new amine (


-R).

Rationale: Once hydrolyzed, the carboxylic acid is separated from the bulky amine/cyclobutane center by one methylene group (beta-amino acid). This makes activation easier than the N-terminal coupling. Standard conditions (EDC/HOBt or T3P) often suffice, but T3P is recommended for low epimerization and easy workup.

Materials
  • Acid: Deprotected Cyclobutyl-AA (1.0 equiv)

  • Amine Partner:

    
    -R (1.1 equiv)
    
  • Reagent: T3P (Propylphosphonic anhydride) (50% in EtOAc/DMF) (1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: EtOAc or DMF.

Step-by-Step Procedure
  • Mix: Combine Acid and Amine partner in EtOAc.

  • Base: Add DIPEA.

  • Activate: Add T3P solution dropwise at 0°C.

  • Reaction: Stir at RT for 2–4 hours. T3P reactions are generally fast and clean.

  • Workup: Wash directly with water, bicarbonate, and brine. T3P byproducts are water-soluble.

Visual Workflows

Reaction Decision Tree

PeptideCoupling Start Start: this compound RoleCheck Is the molecule acting as Nucleophile (Amine) or Electrophile (Acid)? Start->RoleCheck NucPath Nucleophile (N-Term Coupling) RoleCheck->NucPath Amine ElecPath Electrophile (C-Term Coupling) RoleCheck->ElecPath Acid StericCheck Partner Acid Sterics? NucPath->StericCheck StdPartner Standard AA (Ala, Gly, Phe) StericCheck->StdPartner Low BulkyPartner Bulky AA (Val, Ile, Aib) StericCheck->BulkyPartner High MethodHATU Method A: HATU / HOAt (Standard High Power) StdPartner->MethodHATU MethodPyBrOP Method B: PyBrOP / DIEA (For N-Methyl/Benzyl targets) BulkyPartner->MethodPyBrOP MethodAcidF Method C: Acid Fluoride (TFFH) (Ultimate Steric Clearance) MethodPyBrOP->MethodAcidF If Yield < 30% Hydrolysis Step 1: LiOH / THF / H2O (Ester Hydrolysis) ElecPath->Hydrolysis CouplingT3P Step 2: T3P / DIPEA (Low Epimerization Coupling) Hydrolysis->CouplingT3P

Caption: Decision matrix for selecting the optimal coupling strategy based on the role of the cyclobutyl building block.

Troubleshooting & Critical Parameters

Diketopiperazine (DKP) Formation

When coupling this unit as the second residue in a sequence (e.g., Fmoc-AA-(Cyclobutyl)-OEt), deprotection of the Fmoc group can lead to rapid intramolecular cyclization to form a Diketopiperazine (DKP), ejecting the peptide chain.

  • Risk Factor: High for

    
    -alkyl amino acids and Proline-like kinks.
    
  • Mitigation: Use Trityl (Trt) protection for the N-terminus if possible, or perform the next coupling immediately after Fmoc removal without isolating the free amine intermediate.

Monitoring the Reaction

Standard Ninhydrin (Kaiser) tests will not work effectively because the amine is secondary and benzylated (no primary


).
  • Alternative: Use the Chloranil Test (detects secondary amines, turns blue) or monitor exclusively via LC-MS/TLC.

Solvent Effects

For difficult couplings involving this scaffold, NMP (N-methylpyrrolidone) often outperforms DMF due to higher polarity and better solvation of the hindered transition state.

References

  • Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208. Link

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[2] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Spencer, J. R., et al. (1997). "Synthesis of hindered peptides using PyBroP." International Journal of Peptide and Protein Research, 49(2), 199-202. Link

  • Wenschuh, H., et al. (1994). "Stepwise automated solid phase synthesis of naturally occurring peptaibols using FMOC amino acid fluorides." Journal of Organic Chemistry, 59(12), 3275–3280. Link

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, 116(19), 11783–11802. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-Benzylamino-cyclobutyl)-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (1-Benzylamino-cyclobutyl)-acetic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important amine intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols based on established principles of organic synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex heterocyclic compounds and pharmacologically active agents. Its synthesis is most commonly achieved through the reductive amination of ethyl 2-(1-oxocyclobutyl)acetate with benzylamine. While this reaction is generally reliable, achieving high yields and purity can be challenging due to factors such as steric hindrance, side product formation, and purification difficulties. This guide will address these issues in a practical, question-and-answer format to support your experimental success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Low or No Product Formation

Q1: I am not seeing any product formation in my reductive amination reaction. What are the likely causes?

A1: Low or no product formation in a reductive amination can stem from several factors. The primary suspects are issues with the starting materials, the choice of reducing agent, or the reaction conditions, particularly pH.

  • Starting Material Quality: Ensure that your starting materials, ethyl 2-(1-oxocyclobutyl)acetate and benzylamine, are pure. The ketone can be prone to degradation, and the amine can oxidize over time. It is recommended to use freshly distilled benzylamine.

  • Reducing Agent: The choice of reducing agent is critical. While sodium borohydride (NaBH₄) can be used, it is often too reactive and can reduce the starting ketone before imine formation. Milder and more selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are generally preferred for one-pot reductive aminations as they selectively reduce the iminium ion intermediate.[1][2]

  • Reaction pH: The formation of the imine intermediate is pH-dependent. The reaction is typically fastest at a pH of around 4-6. If the reaction medium is too acidic, the amine will be protonated and become non-nucleophilic. If it is too basic, the carbonyl group will not be sufficiently activated for nucleophilic attack. The use of a mild acid catalyst, such as acetic acid, is often beneficial, especially when using NaBH(OAc)₃.[2]

  • Steric Hindrance: The cyclobutanone is a sterically hindered ketone. This can slow down the initial nucleophilic attack by benzylamine to form the hemiaminal and subsequent imine. Increased reaction times or a moderate increase in temperature (e.g., to 40-50 °C) may be necessary to overcome this.

Q2: I have confirmed my starting materials are pure and I'm using NaBH(OAc)₃, but the reaction is still sluggish. What can I do?

A2: If the reaction is slow despite using appropriate reagents, consider the following optimizations:

  • Stepwise vs. One-Pot: Instead of a one-pot reaction, you can try a stepwise approach. First, form the imine by stirring the ethyl 2-(1-oxocyclobutyl)acetate and benzylamine together in a suitable solvent (like methanol or dichloroethane) with a dehydrating agent (e.g., molecular sieves) for several hours. Once imine formation is confirmed by techniques like TLC or ¹H NMR, then add the reducing agent.

  • Solvent Choice: The choice of solvent can influence the reaction rate. Dichloroethane (DCE) is often the preferred solvent for reductive aminations with NaBH(OAc)₃ as it generally leads to faster reactions compared to solvents like tetrahydrofuran (THF).[2]

  • Catalyst: The addition of a catalytic amount of acetic acid (1-2 equivalents) can accelerate the reaction when using NaBH(OAc)₃.[2]

Formation of Side Products

Q3: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?

A3: The most common side products in this reaction are the alcohol resulting from the reduction of the starting ketone and the tertiary amine from over-alkylation.

  • Alcohol Formation: The formation of ethyl (1-hydroxy-cyclobutyl)-acetate occurs when the reducing agent reduces the ketone before it can form the imine. This is more common with less selective reducing agents like NaBH₄. To minimize this, use a more selective reagent like NaBH(OAc)₃, which is much slower at reducing ketones compared to iminium ions.[3]

  • Over-alkylation (Tertiary Amine Formation): The desired secondary amine product can react with another molecule of the starting ketone to form a tertiary amine. This is less common in this specific reaction due to the steric hindrance of the cyclobutyl group but can occur if the reaction is left for an extended period or at high temperatures. To avoid this, use a stoichiometric amount of the ketone or a slight excess of benzylamine.

Purification Challenges

Q4: My crude product is an oil and I am having difficulty purifying it. What are the best purification strategies?

A4: The product, this compound, is a secondary amine and can be challenging to purify due to its basic nature and potential to be an oil at room temperature.

  • Flash Column Chromatography: This is a common method for purifying amines. However, the basicity of the amine can cause peak tailing on standard silica gel. To mitigate this, you can:

    • Add a small amount of a volatile base, such as triethylamine (0.5-1% v/v), to the eluent (e.g., hexane/ethyl acetate). This will neutralize the acidic sites on the silica gel and improve the peak shape.

    • Use a different stationary phase, such as neutral alumina or amine-functionalized silica.

  • Crystallization via Salt Formation: If the freebase amine is an oil, converting it to a salt can often induce crystallization. The hydrochloride or acetate salts are commonly used for this purpose.

    • Protocol for Hydrochloride Salt Formation:

      • Dissolve the crude amine in a minimal amount of a suitable organic solvent like diethyl ether or ethyl acetate.

      • Slowly add a solution of HCl in the same solvent (or a miscible one like HCl in dioxane) dropwise while stirring until the solution is acidic (check with pH paper).

      • The hydrochloride salt will often precipitate as a solid. If not, cooling the solution may help.

      • The salt can then be recrystallized from a suitable solvent system (e.g., ethanol/ether).

Frequently Asked Questions (FAQs)

Q5: What is the recommended reducing agent for this synthesis?

A5: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the most recommended reducing agent for this reaction. It is mild, selective for the reduction of iminium ions in the presence of ketones, and does not require strict pH control, although the addition of acetic acid can be beneficial.[2][3]

Q6: Can I use an alternative to benzylamine?

A6: Yes, this reaction is generally applicable to other primary amines. However, the reactivity will depend on the nucleophilicity and steric bulk of the amine. Less nucleophilic amines, such as anilines, may require longer reaction times or higher temperatures.

Q7: How can I monitor the progress of the reaction?

A7: The reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v), with a small amount of triethylamine added to prevent streaking of the amine spots. The consumption of the starting ketone and the formation of the more polar amine product can be visualized using a UV lamp (for the benzyl group) and/or a potassium permanganate stain.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(1-oxocyclobutyl)acetate (Starting Material)

This protocol is a proposed route and may require optimization.

  • Dieckmann Condensation: To a solution of sodium ethoxide in ethanol, add diethyl succinate dropwise at reflux.

  • Alkylation: After the condensation is complete, add ethyl chloroacetate to the reaction mixture to alkylate the enolate.

  • Hydrolysis and Decarboxylation: The resulting diester is then hydrolyzed with aqueous acid (e.g., HCl) and heated to promote decarboxylation, yielding 1-oxocyclobutyl-acetic acid.

  • Esterification: The carboxylic acid is then esterified using standard methods, such as Fischer esterification (refluxing in ethanol with a catalytic amount of sulfuric acid), to give the desired ethyl 2-(1-oxocyclobutyl)acetate.

Protocol 2: Reductive Amination to Synthesize this compound

This protocol outlines a general procedure for the reductive amination using sodium triacetoxyborohydride.

  • Reaction Setup: To a solution of ethyl 2-(1-oxocyclobutyl)acetate (1.0 eq) in 1,2-dichloroethane (DCE), add benzylamine (1.1 eq) and acetic acid (1.5 eq).

  • Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may take several hours to 24 hours to complete.

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient with 1% triethylamine.

Data Presentation

ReagentMolar Eq.Role
Ethyl 2-(1-oxocyclobutyl)acetate1.0Ketone starting material
Benzylamine1.1Amine starting material
Sodium Triacetoxyborohydride1.5Reducing agent
Acetic Acid1.5Catalyst
1,2-Dichloroethane-Solvent

Visualizations

Reductive Amination Workflow

Reductive_Amination_Workflow cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Workup & Purification Ketone Ethyl 2-(1-oxocyclobutyl)acetate Imine Iminium Ion Intermediate Ketone->Imine Amine Benzylamine Amine->Imine Solvent DCE Solvent->Imine Catalyst Acetic Acid Catalyst->Imine Product (1-Benzylamino-cyclobutyl)- acetic acid ethyl ester Imine->Product Reduction ReducingAgent NaBH(OAc)3 ReducingAgent->Product Workup Aqueous Workup Product->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Low/No Yield CheckReagents Check Starting Material Purity Start->CheckReagents CheckReducer Evaluate Reducing Agent Start->CheckReducer CheckpH Verify Reaction pH (4-6) Start->CheckpH CheckConditions Optimize Reaction Conditions Start->CheckConditions Solution1 Use Freshly Distilled Reagents CheckReagents->Solution1 Solution2 Use NaBH(OAc)3 or NaBH3CN CheckReducer->Solution2 Solution3 Add Acetic Acid Catalyst CheckpH->Solution3 Solution4 Increase Time/Temp or Use Stepwise Approach CheckConditions->Solution4 SideProducts Side Products Observed Alcohol Alcohol from Ketone Reduction SideProducts->Alcohol Overalkylation Tertiary Amine Formation SideProducts->Overalkylation Alcohol->Solution2 Solution5 Use Stoichiometric Ketone Overalkylation->Solution5 PurificationIssue Purification Difficulty Tailing Peak Tailing on Silica Gel PurificationIssue->Tailing OilingOut Product is an Oil PurificationIssue->OilingOut Solution6 Add Triethylamine to Eluent Tailing->Solution6 Solution7 Form a Crystalline Salt (e.g., HCl salt) OilingOut->Solution7

Sources

Cyclobutane Synthesis Support Center: Troubleshooting & Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cyclobutane Ring Formation. As a Senior Application Scientist, I have compiled this diagnostic guide to help researchers and drug development professionals troubleshoot [2+2] photocycloadditions. Strained four-membered rings are highly valuable in medicinal chemistry, but their synthesis is frequently plagued by competing side reactions such as polymerization, E/Z isomerization, and cycloreversion.

This guide provides mechanistic explanations, self-validating experimental protocols, and flow chemistry solutions to maximize your cyclobutane yields.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why am I seeing extensive oligomerization/polymerization instead of the desired [2+2] cyclobutane product? A: This is a common issue when generating radical cation intermediates, particularly with electron-rich alkenes like vinyl carbazoles or styrenes. Polymerization is a concentration- and time-dependent side reaction. In a standard batch reactor, uneven light penetration (due to the Beer-Lambert law) forces you to run the reaction for extended periods (12–24 hours) to achieve full conversion. This over-irradiation at high local monomer concentrations allows the radical cation to propagate a polymer chain rather than undergoing the desired [2+2] dimerization[1]. Transitioning to continuous flow chemistry tightly controls photon flux and residence time, truncating the radical propagation pathway.

Q: My visible-light [2+2] photocycloaddition is yielding E/Z isomerized starting material but no cyclobutane. How do I fix this? A: You are experiencing a triplet energy (


) mismatch. In energy transfer (EnT) photocatalysis, the 

of your photocatalyst must be slightly higher than the

of your olefin substrate. For example, styrenes typically possess an

of ~60 kcal/mol. If you use a Ruthenium catalyst like

(

= 49.0 kcal/mol), Dexter energy transfer is thermodynamically unfavorable. The substrate may reach a twisted intermediate state that relaxes back to a thermodynamic mixture of E/Z isomers without forming the cyclobutane. Switching to an Iridium sensitizer like

(

= 61.8 kcal/mol) provides the necessary thermodynamic driving force for ring closure[2].

Q: How can I suppress cycloreversion (ring-opening) of my newly formed cyclobutane? A: Cyclobutanes synthesized via single-electron transfer (SET) are electron-rich and prone to unwanted oxidation, which triggers cycloreversion (the retro-[2+2] reaction). To prevent this, ensure your reaction environment is strictly degassed; dissolved oxygen can mediate SET and oxidize the product. Additionally, if your substrate allows, switch from a strongly oxidizing photoredox catalyst to a pure triplet-energy sensitizer (e.g., thioxanthone derivatives) to bypass the redox-active radical cation intermediate entirely.

Part 2: Diagnostic Workflows

The following diagram illustrates the mechanistic divergence from the excited triplet state. Understanding this pathway is critical for selecting the correct catalyst and reactor setup.

Mechanism PC Photocatalyst (S0) PC_S1 Excited PC (S1) PC->PC_S1 Visible Light PC_T1 Triplet PC (T1) ET > 60 kcal/mol PC_S1->PC_T1 Intersystem Crossing Substrate_T1 Triplet Olefin (T1) PC_T1->Substrate_T1 Dexter Energy Transfer Substrate Olefin Substrate (S0) Side2 Polymerization (High Conc / Over-irradiation) Substrate->Side2 Radical Propagation Cyclobutane Desired Cyclobutane [2+2] Adduct Substrate_T1->Cyclobutane [2+2] Cycloaddition Side1 E/Z Isomerization (ET Mismatch) Substrate_T1->Side1 Bond Rotation / Decay

Caption: Triplet energy transfer mechanism and divergence into cyclobutane vs. side products.

Part 3: Experimental Protocol: Continuous Flow [2+2] Cycloaddition

To systematically eliminate over-irradiation side products (polymers and cycloreversion), we strongly recommend migrating [2+2] photocycloadditions from batch flasks to continuous flow reactors[1]. The narrow internal diameter of flow tubing (typically ~1 mm) ensures uniform photon penetration, drastically accelerating kinetics and allowing for self-validating, reproducible scale-up.

Step-by-Step Methodology:

  • System Preparation: Equip a continuous flow chemistry system (e.g., Vapourtec E-Series) with a photochemical reactor module (e.g., UV-150). Select the LED wavelength that precisely matches the

    
     of your photocatalyst (e.g., 405 nm, 420 nm, or 450 nm).
    
  • Reagent Formulation: Prepare a 0.4 M solution of the olefin precursor in a photochemically transparent, polar aprotic solvent (e.g., acetone or acetonitrile).

  • Catalyst Integration: Add the organophotoredox catalyst or Iridium sensitizer. Because of the high photon flux in flow, catalyst loading can be safely reduced to 0.1 mol% – 0.5 mol% (down from the 2–5 mol% typical in batch).

  • Strict Degassing (Critical Step): Sparge the reagent stream with dry Argon or Nitrogen for at least 15 minutes. Oxygen quenches triplet states (forming singlet oxygen) and initiates oxidative side reactions.

  • Flow Parameters: Set the flow rate to achieve a residence time (

    
    ) of 10 to 20 minutes . Validate the flow rate by running a small 1 mL slug of reaction mixture and analyzing the output via HPLC or NMR.
    
  • Collection & Isolation: Direct the output stream into a foil-wrapped collection flask to prevent ambient light degradation. Concentrate in vacuo and purify via standard flash chromatography.

Part 4: Quantitative Data: Batch vs. Flow Comparison

The following table summarizes the quantitative advantages of utilizing continuous flow to mitigate side products during the dimerization of electron-rich alkenes (e.g., vinyl carbazole to t-DCzCB)[1].

ParameterTraditional Batch ReactorContinuous Flow ReactorCausality for Difference
Catalyst Loading 2.5 - 5.0 mol%0.1 - 0.5 mol%Enhanced photon flux efficiency in narrow tubing.
Reaction Time 12 - 24 hours10 - 20 minutesHigh surface-area-to-volume ratio accelerates kinetics.
Target Yield (Cyclobutane) 55 - 65%85 - 95%Minimized over-irradiation prevents cycloreversion.
Polymer/Oligomer Side Products 15 - 25%< 5%Short residence time truncates radical propagation.
E/Z Isomerization ModerateLowRapid trapping of the triplet biradical intermediate.

Part 5: Side Product Troubleshooting Logic Tree

Use the following decision tree to rapidly diagnose and resolve issues in your cyclobutane synthesis workflows.

Troubleshooting Start Identify Primary Side Product Q1 Oligomers / Polymers? Start->Q1 Q2 E/Z Isomerized Starting Material? Start->Q2 Q3 Cycloreversion / Oxidation? Start->Q3 Sol1 Decrease Concentration or Switch to Flow Chemistry Q1->Sol1 Yes Sol2 Increase Catalyst Triplet Energy (e.g., switch Ru to Ir) Q2->Sol2 Yes Sol3 Strictly Degas Solvent & Switch to EnT Sensitizer Q3->Sol3 Yes

Caption: Decision tree for identifying and resolving common cyclobutane side products.

References

  • Source: d-nb.
  • Dimeric cyclobutane formation under continuous flow conditions using organophotoredox catalysed[2+2]-cycloaddition Source: ResearchGate URL
  • Source: unisi.

Sources

Purification strategies for (1-Benzylamino-cyclobutyl)-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of (1-Benzylamino-cyclobutyl)-acetic acid ethyl ester

Module 1: Compound Profile & Chemical Logic

Compound: this compound Class:


-Amino Ester / Gem-disubstituted Cyclobutane
Molecular Weight:  ~247.3  g/mol
Predicted pKa (Amine):  8.8 – 9.2 (Secondary amine, reduced slightly by inductive effect of 

-ester) Predicted LogP: ~2.8 – 3.2 (Moderately Lipophilic)

Technical Brief: This molecule presents a classic purification paradox: it possesses a basic amine tail that adheres to silica (causing streaking) and a labile ester group susceptible to hydrolysis under extreme pH. Furthermore, the gem-disubstituted cyclobutane ring introduces steric bulk, which can hinder salt formation, and ring strain that necessitates avoiding harsh Lewis acids.

Primary Impurities (Synthesis Dependent):

  • Benzylamine: Starting material. Difficult to separate by boiling point; requires chemoselective extraction.

  • Cyclobutanone: Neutral starting material.

  • Hydrolysis Product: (1-Benzylamino-cyclobutyl)-acetic acid (Zwitterionic, highly polar).

  • Reformatsky Byproducts: If synthesized via Reformatsky, zinc salts and ethyl bromoacetate residues.

Module 2: The "Triage" Phase – Acid-Base Extraction[1]

Status: Mandatory First Step Objective: Bulk removal of neutral impurities (cyclobutanone, polymer byproducts) and anionic species.

The Protocol: Do not attempt column chromatography on the crude reaction mixture. The high basicity of the benzylamine residue will foul the column. Use the pKa difference between the product (~9.0) and neutral impurities.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or MTBE . Avoid Dichloromethane (DCM) initially as it is prone to emulsions with benzylamine derivatives.

  • Acid Extraction (The Critical Step):

    • Extract the organic layer with cold 1M HCl (3x).

    • Why Cold? To prevent ester hydrolysis.

    • Why 1M? Strong enough to protonate the amine, weak enough to preserve the cyclobutane ring and ester.

  • Separation:

    • Organic Layer 1: Contains neutral impurities (Cyclobutanone, non-basic byproducts). Discard after TLC confirmation.

    • Aqueous Layer 1: Contains your Product-HCl salt and excess Benzylamine-HCl.

  • Basification & Recovery:

    • Cool the Aqueous Layer 1 to 0°C.

    • Adjust pH to ~10-11 using Saturated

      
        or 2M NaOH . Caution: Monitor pH strictly; exceeding pH 12 risks ester hydrolysis.
      
    • Extract immediately with EtOAc (3x).

  • Drying: Dry combined organics over

    
     (Magnesium sulfate is slightly acidic and can trap amines).
    

ExtractionWorkflow Start Crude Reaction Mixture Dissolve Dissolve in EtOAc Start->Dissolve ExtractAcid Extract with Cold 1M HCl (pH < 2) Dissolve->ExtractAcid Sep1 Phase Separation ExtractAcid->Sep1 OrgLayer1 Organic Layer 1 (Neutrals: Cyclobutanone, Polymers) Sep1->OrgLayer1 Top Layer AqLayer1 Aqueous Layer 1 (Product-H+ & Benzylamine-H+) Sep1->AqLayer1 Bottom Layer Basify Basify to pH 10 (Cold Sat. Na2CO3) AqLayer1->Basify ExtractOrg Extract with EtOAc (3x) Basify->ExtractOrg FinalOrg Combined Organic Layers (Purified Free Base) ExtractOrg->FinalOrg WasteAq Aqueous Waste (Salts) ExtractOrg->WasteAq

Figure 1: Acid-Base Extraction Workflow for Amino Esters. This method isolates the basic amine from neutral byproducts.

Module 3: Chromatographic Strategies

Status: Refinement Step Issue: Secondary amines interact with acidic silanols on silica gel (


 ~5), causing peak tailing and irreversible adsorption.

Strategy A: Mobile Phase Modifiers (Standard Silica)

  • The Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).
    
  • Protocol: Pre-treat the silica slurry with the modifier before packing.

    • Solvent System: Hexane:EtOAc (Start 90:10) + 1% TEA .

    • Mechanism:[1][2][3] TEA blocks the active silanol sites, allowing the product to elute as a sharp band.

    • Warning: TEA has a high boiling point. You must rotovap aggressively or use an HCl wash (post-column) to remove it, which defeats the purpose. Ammonium hydroxide (1% in MeOH/DCM) is often superior as it is volatile.

Strategy B: Functionalized Silica (Amino-Silica)

  • The Material:

    
    -functionalized silica cartridges.
    
  • Benefit: The stationary phase is already basic.[4] No modifiers needed.

  • Solvent: Hexane/EtOAc or DCM/MeOH.

  • Ideal for: Late-stage purification where trace TEA contamination is unacceptable.

Data: Solvent Strength & Rf Values

Solvent System Modifier Predicted Rf Comment
20% EtOAc / Hex None 0.05 - 0.15 Severe streaking/tailing.
20% EtOAc / Hex 1% TEA 0.35 - 0.45 Sharp spot. Good separation.

| 5% MeOH / DCM | 1%


 | 0.60 - 0.70 | Elutes very fast. Use for polar impurities.[5] |

Module 4: Salt Formation & Crystallization

Status: Final Polish / Storage Form Logic: Oils are prone to oxidation. Converting the amino ester to a crystalline salt stabilizes the ester and the amine.

Recommended Salt: Hydrochloride or Oxalate

  • HCl Salt Method:

    • Dissolve the purified free base (oil) in dry Diethyl Ether or Dioxane .

    • Add 4M HCl in Dioxane dropwise at 0°C.

    • Observation: A white precipitate should form immediately.

    • Workup: Filter under nitrogen. Wash with cold ether.

    • Note: Avoid aqueous HCl for crystallization; water is difficult to remove and promotes hydrolysis.

  • Oxalate Salt Method (If HCl yields a gum):

    • Dissolve free base in hot Ethanol .

    • Add 1 equivalent of Oxalic Acid dissolved in hot ethanol.

    • Cool slowly to 4°C.

    • Benefit: Oxalate salts of benzylamines often crystallize better than chlorides due to better lattice packing.

Module 5: Troubleshooting & FAQs

Q1: My product disappears during the acid-base extraction. Where did it go?

  • Diagnosis: Hydrolysis.[6] The ester bond is sensitive.

  • Fix: Check the aqueous layer.[1][2][7][8] If the ester hydrolyzed, you now have the amino-acid (zwitterion). It will stay in the aqueous layer even at pH 10.

  • Prevention: Keep all aqueous washes ice-cold . Perform the extraction quickly (<15 mins contact time). Do not exceed pH 11 during basification.

Q2: I see a "ghost spot" or streak on TLC that never moves.

  • Diagnosis: Strong interaction with silica silanols.

  • Fix: Dip your TLC plate in a solution of 5% TEA in Hexane and dry it before spotting your compound. Run the TLC in a solvent containing 1% TEA.[5]

Q3: The NMR shows a split in the ethyl group signals.

  • Diagnosis: Restricted rotation or salt formation.

  • Analysis: If you have the HCl salt, the benzyl nitrogen is chiral (quaternary ammonium) and can induce diastereotopicity in the protons. This is normal. Ensure you are running the free base in

    
     to confirm.
    

Q4: Can I use distillation?

  • Risk: High. The boiling point will be >150°C at high vacuum. The cyclobutane ring strain combined with heat may cause ring-opening or retro-aldol type decomposition. Kugelrohr distillation at very high vacuum (<0.1 mmHg) might work, but chromatography is safer.

Troubleshooting Problem Issue Detected Hydrolysis Product in Aqueous Phase (Hydrolysis) Problem->Hydrolysis Streak TLC Streaking Problem->Streak Oil Product is an Oil/Gum Problem->Oil Sol1 Reduce pH/Temp Check Aqueous for Zwitterion Hydrolysis->Sol1 Sol2 Add 1% TEA to Eluent Use Amine-Silica Streak->Sol2 Sol3 Form Oxalate Salt Freeze Dry from Benzene Oil->Sol3

Figure 2: Troubleshooting Decision Matrix for Common Purification Issues.

References

  • Acid-Base Extraction Principles

    • Nichols, L. Organic Chemistry Laboratory Techniques, "Acid-Base Extraction." Chemistry LibreTexts.
  • Purification of Beta-Amino Esters

    • Synthesis and Characterization of Poly(beta-amino ester)s. National Institutes of Health (PMC). Describes handling of similar amino-ester backbones.
  • Chromatography of Amines

    • BenchChem Technical Support.[5] Troubleshooting Streaking of Amines on Silica Gel Columns.

    • (General reference for amine tailing mechanisms).

  • Synthesis of Analogous Compounds (Grounding)

    • Acetic acid, benzoyl-, ethyl ester.[6] Organic Syntheses, Coll.[6] Vol. 4, p.415 (1963). Provides context for beta-keto/amino ester handling and stability.[9][10][11]

Sources

Technical Support Center: Catalytic Hydrogenation of Benzylamino Groups

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: N-Debenzylation Optimization & Troubleshooting

Introduction: The "Hidden" Kinetics of N-Debenzylation

Welcome to the technical support hub for catalytic hydrogenolysis. While the cleavage of O-benzyl ethers is often trivial, N-benzyl (benzylamino) deprotection presents unique kinetic challenges.

The Core Problem: Unlike oxygen, the nitrogen atom in amines is a potent nucleophile. As the reaction proceeds, the free amine product (


) often binds more strongly to the Palladium (Pd) surface than the starting material or hydrogen, effectively "poisoning" the catalyst.

This guide moves beyond basic recipes to provide a self-validating system for optimizing these reactions, ensuring high yields without ring saturation or stalled kinetics.

Module 1: Standard Operating Procedures (The Baseline)

Before troubleshooting, ensure your baseline protocol aligns with best practices for overcoming inherent amine poisoning.

Protocol A: The "Acid-Promoted" Hydrogenolysis (Recommended)

Use this as your starting point for most secondary and tertiary N-benzyl amines.

Rationale: The addition of acid protonates the amine nitrogen (


). The charged ammonium species has significantly reduced affinity for the non-polar Pd surface, preventing catalyst poisoning and accelerating turnover [1, 5].
ParameterSpecificationTechnical Note
Catalyst 10% Pd/C (Type: Degussa or equivalent)Loading: 10-20 wt% relative to substrate.
Solvent MeOH or EtOH (0.1 M concentration)Methanol often provides faster kinetics due to higher

solubility.
Additive 1.0 - 1.1 equiv. HCl or AcOH CRITICAL: Converts free amine to salt. Prevents poisoning.
Pressure 1 - 5 bar (Balloon to Low Pressure)High pressure increases risk of ring saturation.
Temp 20°C - 40°CHeat only if reaction stalls; monitor for side products.

Step-by-Step Workflow:

  • Inerting: Flush reaction vessel with

    
     or Ar.
    
  • Loading: Add wet Pd/C catalyst first (safety precaution).

  • Solvation: Add substrate dissolved in solvent containing the acid additive.

  • Purge: Cycle vacuum/

    
     purge (3x).
    
  • Reaction: Stir vigorously (>800 RPM). Mass transfer is often the rate-limiting step.

  • Filtration: Filter over Celite while wet. Do not let the cake dry (pyrophoric hazard).[1][2]

Module 2: Troubleshooting (The "Emergency Room")

Use the following logic tree to diagnose failures.

Visual Diagnostic: The Troubleshooting Logic Tree

Troubleshooting Start ISSUE: Reaction Failed or Stalled Check1 Is the Catalyst Poisoned? Start->Check1 Check3 Side Reaction: Ring Saturation? Start->Check3 Action1 Add 1.1 eq HCl or AcOH Check1->Action1 Yes (Reaction stopped <50%) Check2 Did it restart? Action1->Check2 Success Complete: Isolate Amine Salt Check2->Success Yes SwitchCat Switch to Pearlman's Catalyst (Pd(OH)2/C) Check2->SwitchCat No (Steric bulk/Low activity) ActionOpt 1. Lower Pressure 2. Switch Solvent (EtOH -> EtOAc) 3. Remove Acid Check3->ActionOpt Yes (Over-reduction) ActionOpt->Success

Figure 1: Decision matrix for diagnosing stalled reactions or impurity profiles.

Ticket #1: "The Reaction Stalled at 60% Conversion"

Diagnosis: Product Inhibition (Catalyst Poisoning). Mechanism: The generated secondary/primary amine is binding to the Pd active sites, blocking further adsorption of the starting material. Corrective Actions:

  • The Acid Spike: Add 1.0 equivalent of Acetic Acid or HCl (in dioxane/ether) directly to the reaction mixture. This often restarts the kinetics immediately [1].

  • Catalyst Upgrade: If acid fails, switch to Pearlman’s Catalyst (

    
    ). This catalyst is non-pyrophoric (when wet) and significantly more active for stubborn N-debenzylations [6, 8].
    
Ticket #2: "I'm Seeing Ring Saturation (Over-Reduction)"

Diagnosis: The system is too active, or the aromatic ring is electron-rich. Corrective Actions:

  • Remove the Acid: Acid activates the aromatic ring toward hydrogenation. Run under neutral conditions.

  • Change Solvent: Switch from MeOH to Ethyl Acetate or Toluene . Non-protic solvents generally slow down hydrogenation, allowing for better selectivity [10].

  • Poison the Catalyst: Use a "poisoned" catalyst variant (e.g., Pd/C doped with Sulfur or Quinoline) if available, though this is rare for simple debenzylation.

Ticket #3: "Safety Alert - Sparking upon Filtration"

Diagnosis: Pyrophoric ignition of dry Pd/C. Corrective Actions:

  • Never pull air through the filter cake until it is dry.

  • Quench: Always wash the filter cake with water before disposal.

  • Inert: Keep the filtration funnel under a blanket of

    
     if possible [5, 11].
    

Module 3: Advanced Optimization (Transfer Hydrogenation)

When


 gas cylinders or balloons are impractical, or when selectivity is paramount, Catalytic Transfer Hydrogenation (CTH)  is the superior method.
Protocol B: Ammonium Formate CTH

Why use this? It is often faster (15-60 mins) and milder than high-pressure


. The decomposition of formate releases active hydrogen directly on the catalyst surface [1, 2].
ComponentQuantityRole
Substrate 1.0 equivN-Benzyl amine
Donor 3.0 - 5.0 equiv Ammonium Formate Hydrogen source (

)
Catalyst 10% Pd/C (10 wt%)Surface for formate decomposition
Solvent Dry MethanolReflux is usually required for efficient decomposition.[3][4]
Mechanism of Action: CTH Pathway

CTH_Mechanism Formate Ammonium Formate PdSurface Pd Surface (Adsorption) Formate->PdSurface Decomp Decomposition (H2 + CO2 + NH3) PdSurface->Decomp Reflux Reduction Reduction of N-Bn Bond Decomp->Reduction Active H* Product Amine + Toluene Reduction->Product

Figure 2: Kinetic pathway for Ammonium Formate transfer hydrogenation.

FAQ: Frequently Asked Questions

Q: Can I use Pearlman's Catalyst (


) with acid? 
A:  Yes, but it is often unnecessary. Pearlman's catalyst is sufficiently active that it can often cleave N-benzyl groups in neutral conditions where standard Pd/C fails. However, adding acid is compatible and may still accelerate the reaction [6, 8].

Q: My substrate has a Chlorine atom on the aromatic ring. Will it dehalogenate? A: Yes, Pd/C is notorious for hydrodehalogenation.

  • Fix: Add EDTA or Ammonium Acetate to the reaction mixture to chelate/poison the sites responsible for dehalogenation, or switch to Platinum (Pt/C) which is less active toward dehalogenation (but also slower for debenzylation).

Q: How do I remove the Palladium fines from my product? A: If Celite filtration leaves gray particulates:

  • Filter through a 0.45

    
    m PTFE membrane.
    
  • Use a metal scavenger resin (e.g., SiliaMetS® Thiol) stirred with the crude product for 1 hour.

References

  • Ram, S., & Spicer, L. D. (1987).[3][5] Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications. Link

  • BenchChem Application Note. Catalytic Hydrogenolysis for N-Benzyl Deprotection. Link

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard Reference for Deprotection Conditions).
  • ACS Catalysis. (2020).[6] Selective Room-Temperature Hydrogenation of Amides to Amines. Link

  • Stanford University EHS. Palladium on Carbon Safety & Handling. Link

  • Semantic Scholar. The Use of Pearlman's Catalyst for Selective N-Debenzylation. Link

  • ResearchGate. Amine Products and Catalyst Poisoning in Homogeneous Hydrogenation. Link

  • Atlanchim Pharma. Science About O-Benzyl protecting groups (Comparison of Pd/C and Pearlman's). Link

  • ACS Omega. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Link

  • BenchChem Technical Support. Troubleshooting Incomplete Debenzylation of Benzyloxypyridines. Link

  • UBC Safety. Safe Handling of Pyrophoric Materials. Link

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of (1-Benzylamino-cyclobutyl)-acetic acid ethyl ester and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose, offering deep insights into molecular architecture. This guide provides a comprehensive analysis of the ¹H NMR spectrum of (1-Benzylamino-cyclobutyl)-acetic acid ethyl ester, a compound of interest for its potential applications in medicinal chemistry.

This document moves beyond a simple spectral interpretation. It is designed as a comparative guide, juxtaposing the spectral features of the target molecule with those of structurally related compounds. This approach aims to provide a deeper understanding of how subtle changes in molecular structure are reflected in the ¹H NMR spectrum, thereby enhancing the reader's ability to interpret complex spectra of related molecules.

The Structural Context: this compound

The molecule at the heart of this guide, this compound, possesses several key structural features that are expected to give rise to a rich and informative ¹H NMR spectrum. These include a cyclobutane ring, a chiral quaternary center, an ethyl ester group, and a benzylamino moiety. The presence of a stereocenter is of particular significance, as it introduces diastereotopicity for the methylene protons of both the benzyl and acetate groups, a key learning point of this analysis.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The acquisition of a high-quality ¹H NMR spectrum is the foundation of any reliable structural analysis. The following protocol is a robust starting point for compounds of this class.

Sample Preparation:

  • Dissolution: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key when comparing spectra.[1][2]

  • Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is typically used as an internal standard at a concentration of 0.03-0.05% (v/v).[3]

  • Transfer: Transfer the solution to a 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool inserted into a Pasteur pipette.

Instrument Parameters (400 MHz Spectrometer):

  • Pulse Program: A standard single-pulse sequence is generally sufficient for initial characterization.

  • Spectral Width: A spectral width of -2 to 12 ppm is appropriate to capture all proton signals.

  • Acquisition Time: An acquisition time of 2-4 seconds ensures good resolution.

  • Relaxation Delay: A relaxation delay of 1-5 seconds allows for adequate relaxation of the protons between pulses, which is crucial for accurate integration.

  • Number of Scans: 16 to 64 scans are typically averaged to achieve a good signal-to-noise ratio.

In-Depth Spectral Analysis: A Comparative Approach

A thorough understanding of the ¹H NMR spectrum of this compound is best achieved by dissecting the molecule into its constituent fragments and comparing the observed signals with those of simpler, related compounds. For this guide, we will compare the spectrum of our target molecule with those of Ethyl 2-(1-aminocyclobutyl)acetate and N-benzylcyclobutylamine .

Predicted ¹H NMR Spectrum of this compound

While a publicly available, fully assigned spectrum of the target molecule could not be located, a detailed prediction based on established chemical shift principles and data from analogous structures provides a strong foundation for our analysis.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Key Considerations
Aromatic Protons (C₆H₅)7.20 - 7.40Multiplet5HThe five protons of the phenyl ring will likely appear as a complex multiplet in this region.
Benzylic Protons (N-CH₂-Ph)~3.80AB quartet2HDue to the adjacent chiral center, these protons are diastereotopic and are expected to appear as an AB quartet.
Methylene Protons (-CH₂-COOEt)~2.50AB quartet2HThese protons are also diastereotopic due to the chiral center and should present as an AB quartet.
Ethyl Ester Methylene (O-CH₂)~4.10Quartet2HThis quartet arises from coupling with the adjacent methyl group.
Ethyl Ester Methyl (CH₃)~1.20Triplet3HThis triplet is due to coupling with the adjacent methylene group.
Cyclobutane Protons1.60 - 2.20Multiplets6HThe six protons on the cyclobutane ring will exhibit complex splitting patterns due to geminal and vicinal couplings.
Amine Proton (N-H)1.5 - 3.0Broad Singlet1HThe chemical shift and appearance of this proton can vary significantly depending on solvent and concentration.
Comparison with Ethyl 2-(1-aminocyclobutyl)acetate

This compound allows us to isolate the effect of the benzyl group by comparing its spectrum to our target molecule.

Proton Assignment Observed Chemical Shift (δ, ppm) Observed Multiplicity Integration Analysis of Structural Effects
Methylene Protons (-CH₂-COOEt)~2.40Singlet2HIn this achiral molecule, the methylene protons are equivalent and appear as a singlet. This highlights the effect of the chiral center in our target molecule, which induces diastereotopicity.
Ethyl Ester Methylene (O-CH₂)~4.12Quartet2HThe chemical shift and multiplicity are very similar to our target molecule, as this part of the structure is identical.
Ethyl Ester Methyl (CH₃)~1.25Triplet3HThe chemical shift and multiplicity are consistent with an ethyl ester group.
Cyclobutane Protons1.70 - 2.10Multiplets6HThe signals for the cyclobutane protons are expected to be in a similar region to our target molecule, but the absence of the bulky benzyl group may lead to subtle shifts.
Amine Protons (NH₂)~1.5 (variable)Broad Singlet2HThe integration of two protons confirms the primary amine.
Comparison with N-benzylcyclobutylamine

This comparison allows us to observe the signals of the benzyl and cyclobutyl groups in a simpler, yet related, environment.

Proton Assignment Observed Chemical Shift (δ, ppm) Observed Multiplicity Integration Analysis of Structural Effects
Aromatic Protons (C₆H₅)7.20 - 7.35Multiplet5HThe aromatic protons appear in the expected region, providing a good reference for our target molecule.
Benzylic Protons (N-CH₂-Ph)~3.75Singlet2HIn this achiral molecule, the benzylic protons are equivalent and appear as a singlet. This provides a stark contrast to the predicted AB quartet in our target molecule, again emphasizing the impact of the chiral center.
Cyclobutyl Methine Proton~3.30Multiplet1HThe proton on the carbon bearing the benzylamino group is shifted downfield due to the deshielding effect of the nitrogen atom.
Cyclobutane Methylene Protons1.60 - 2.20Multiplets6HThe remaining cyclobutane protons show complex multiplets, similar to what is expected for our target molecule.
Amine Proton (N-H)~1.8 (variable)Broad Singlet1HThe single amine proton is observed as a broad singlet.

Key Learning Points from the Comparative Analysis

  • The Chiral Center and Diastereotopicity: The most significant takeaway is the influence of the quaternary chiral center at the C1 position of the cyclobutane ring. This chirality renders the geminal protons of the adjacent methylene groups in both the acetate and benzyl moieties chemically non-equivalent (diastereotopic).[1][2] This non-equivalence is expected to manifest as distinct signals for each proton, which will likely couple with each other to form an AB quartet. This is a crucial concept for the correct structural assignment of chiral molecules.

  • Substituent Effects on Chemical Shifts: By comparing the three molecules, we can discern the electronic effects of the substituents. The electron-withdrawing nature of the ester and amino groups deshields the adjacent protons, causing them to resonate at a higher chemical shift (further downfield). The bulky benzyl group is also expected to influence the conformation of the cyclobutane ring, which in turn will affect the chemical shifts of the ring protons.

  • Complexity of the Cyclobutane Ring Signals: The protons on the cyclobutane ring in all three compounds exhibit complex, overlapping multiplets. This is due to the puckered conformation of the cyclobutane ring, which leads to a variety of vicinal and geminal coupling constants. A detailed analysis of these multiplets, potentially requiring 2D NMR techniques like COSY, would be necessary for a complete assignment.

Visualizing the Concepts

To further clarify the structural relationships and the origin of the NMR signals, the following diagrams are provided.

G cluster_target This compound cluster_comp1 Ethyl 2-(1-aminocyclobutyl)acetate cluster_comp2 N-benzylcyclobutylamine T Target Molecule T_struct T_struct C1 Comparison 1 C1_struct C1_struct C2 Comparison 2 C2_struct C2_struct

Caption: Molecular structures of the target and comparison compounds.

G cluster_target Target Molecule: this compound cluster_comparison Comparison Molecules (Achiral) Chiral_Center Quaternary Chiral Center (C1) CH2_Acetate Diastereotopic Methylene Protons (-CH2-COOEt) Chiral_Center->CH2_Acetate induces non-equivalence CH2_Benzyl Diastereotopic Methylene Protons (N-CH2-Ph) Chiral_Center->CH2_Benzyl induces non-equivalence No_Chiral_Center No Chiral Center CH2_Equivalent_Acetate Equivalent Methylene Protons (-CH2-COOEt in Comparison 1) CH2_Equivalent_Benzyl Equivalent Methylene Protons (N-CH2-Ph in Comparison 2)

Caption: The influence of the chiral center on methylene protons.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. Through a comparative analysis with simpler analogs, we can confidently predict the chemical shifts and multiplicities of the key proton signals. The presence of a chiral center introduces the concept of diastereotopicity, a fundamental principle in stereochemistry that is clearly observable by NMR. This guide serves as a testament to the power of NMR spectroscopy, not just as a tool for structural confirmation, but as a platform for understanding the intricate relationship between molecular structure and spectral properties.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • SpectraBase. (n.d.). Cyclobutane-carboxylic acid, ethyl ester. Retrieved February 24, 2026, from [Link]

  • Ashenhurst, J. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy. University of Wisconsin. Retrieved February 24, 2026, from [Link]

  • Abraham, R. J., Fisher, J., & Loftus, P. (1988). Introduction to NMR Spectroscopy. Wiley.
  • Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.

Sources

Mass spectrometry fragmentation patterns of cyclobutyl amino esters

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation of Cyclobutyl Amino Esters

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of cyclobutyl amino esters (e.g., esters of 1-aminocyclobutanecarboxylic acid, ACBC). These compounds are critical bioisosteres in drug development, often used to restrict conformational flexibility compared to acyclic analogs like leucine or gem-dimethyl groups.

For the analytical chemist and drug designer, distinguishing the cyclobutyl moiety from cyclopropyl or cyclopentyl analogs is essential. This guide compares their fragmentation kinetics, highlighting the diagnostic Retro-[2+2] cycloaddition pathway unique to the cyclobutane ring.

Mechanistic Principles & Causality

The fragmentation of cyclobutyl amino esters under Electron Ionization (EI, 70 eV) is governed by the interplay between ring strain release (~26.4 kcal/mol) and charge stabilization by the nitrogen lone pair.

The Primary Driver: Amine-Directed -Cleavage

Unlike simple cycloalkanes, the presence of the amino group directs the initial ionization. The radical cation forms primarily on the nitrogen atom.

  • Mechanism: The radical site on nitrogen triggers homolytic cleavage of the adjacent C-C bond (

    
    -cleavage).
    
  • Outcome: In acyclic amines, this breaks the chain. In cyclobutyl amines, this opens the ring , generating a distonic ion (charge and radical separated).

The Differentiator: Retro-[2+2] Cycloaddition

This is the "fingerprint" of the cyclobutane ring. Following ionization, the strained ring undergoes a symmetric scission.

  • Pathway: The cyclobutane ring splits into two alkene fragments.

  • Diagnostic Ions: For an unsubstituted cyclobutane ring, this results in the loss of ethylene (28 Da) .

    • Observation: A peak at

      
       is highly characteristic of cyclobutane derivatives, distinguishing them from cyclopentyl (losses of 29 or 43 Da) or cyclopropyl (ring opening to allyl cation) analogs.
      
Ester-Specific Fragmentation

The ester moiety contributes standard fragmentations that compete with ring opening:

  • Alkoxy Loss: Cleavage of the C-O bond yields an acylium ion (

    
    ).
    
  • McLafferty Rearrangement: If the ester alkyl group is ethyl or larger (

    
    ), a standard McLafferty rearrangement occurs, losing the ester alkene (e.g., ethylene from an ethyl ester) to yield the carboxylic acid radical cation.
    

Comparative Analysis: Cyclobutyl vs. Alternatives

The following table contrasts the MS behavior of cyclobutyl amino esters with their common bioisosteric alternatives.

FeatureCyclobutyl Amino Esters Cyclopropyl Amino Esters Acyclic (e.g., Aib/Leucine)
Ring Strain Energy ~26 kcal/mol~27.5 kcal/mol~0 kcal/mol
Dominant Pathway Retro-[2+2] Cleavage (Ring splitting)Ring Opening to Allyl Cation Simple

-Cleavage
Diagnostic Neutral Loss 28 Da (Ethylene, if unsubstituted)H• (1 Da) or Ring opening without mass loss initiallyAlkyl radical (

)
Molecular Ion (

)
Weak (Due to facile ring opening)Weak to ModerateWeak (Fast

-cleavage)
Base Peak Origin Iminium ion (Ring opened)Iminium ion (Allylic stabilized)Iminium ion (

)
Distinguishing Feature Even-mass fragment series (due to alkene loss)Propensity to form aromatic/conjugated ions if possibleStandard

series

Visualization of Fragmentation Pathways

The diagram below illustrates the competition between the standard ester cleavage and the ring-specific Retro-[2+2] pathway for a generic Methyl 1-aminocyclobutanecarboxylate.

G M_Ion Molecular Ion (M+•) [Radical on Nitrogen] Alpha_Cleavage α-Cleavage (Exocyclic) Loss of •OCH3 M_Ion->Alpha_Cleavage Fast Ring_Open_Radical Distonic Radical Cation (Ring Opened) M_Ion->Ring_Open_Radical Strain Release Loss_COOR Loss of •COOCH3 (High Energy) M_Ion->Loss_COOR Competitive Acylium Acylium Ion [M - 31]+ Alpha_Cleavage->Acylium Retro_22 Retro-[2+2] Scission Loss of Ethylene (28 Da) Ring_Open_Radical->Retro_22 Symmetry Allowed Fragment_Imine Glycine Enol Ether Radical Cation [M - 28]+• Retro_22->Fragment_Imine Diagnostic Peak Iminium Cyclobutyl Iminium Ion [M - 59]+ Loss_COOR->Iminium

Caption: Fragmentation pathways of Methyl 1-aminocyclobutanecarboxylate. The green path (Retro-[2+2]) is diagnostic for the cyclobutane ring.

Experimental Protocol: Self-Validating Identification

To definitively confirm a cyclobutyl amino ester scaffold versus an isomer, follow this protocol.

Materials & Equipment
  • Instrument: GC-MS (Single Quadrupole or TOF).

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Inlet Temp: 250°C (Ensure rapid vaporization to prevent thermal degradation prior to ionization).

Step-by-Step Workflow
  • Run Blank & Standard: Inject a solvent blank followed by a linear alkane ladder (

    
    ) to calibrate retention indices.
    
  • Acquire Spectrum: Scan range

    
     40–400.
    
  • Check Molecular Ion: Identify the putative

    
    . If 
    
    
    
    is absent (common in amino esters), look for
    
    
    in CI mode or infer from
    
    
    peaks.
  • The "Rule of 28" Check (Validation Step):

    • Locate the molecular ion mass

      
      .[1]
      
    • Look for a peak at

      
      .
      
    • Logic: If the compound is a cyclobutyl derivative, this peak corresponds to the loss of

      
       from the ring.
      
    • Contrast: If the compound is an acyclic isomer (e.g., butyl chain), you will see losses of 15 (

      
      ) or 29 (
      
      
      
      ), but rarely a clean neutral loss of 28 Da from the skeleton.
  • Confirm Ester Moiety:

    • Methyl ester: Look for loss of 31 (

      
      ) and 59 (
      
      
      
      ).
    • Ethyl ester: Look for loss of 45 (

      
      ) and 73 (
      
      
      
      ).
  • Verify Nitrogen: Odd molecular weight (Nitrogen Rule) for mono-amines.

References

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ChemGuide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry - Fragmentation. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Cyclobutane Mass Spectrum. Retrieved from [Link]

Sources

Optimizing HPLC Purity Methods for (1-Benzylamino-cyclobutyl)-acetic Acid Ethyl Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly feature sterically constrained, cyclobutane-containing intermediates, analytical scientists face unique chromatographic challenges. (1-Benzylamino-cyclobutyl)-acetic acid ethyl ester is a prime example: it combines a sterically hindered cyclobutane ring, a basic secondary amine prone to severe peak tailing, and a labile ethyl ester susceptible to hydrolysis.

This guide objectively compares the performance of traditional C18 stationary phases against


 selective columns to establish a robust, stability-indicating HPLC method. By moving beyond empirical guesswork and understanding the physicochemical causality behind retention mechanisms, we can engineer a self-validating analytical protocol.

The Analytical Challenge: Physicochemical Profiling

Before touching an instrument, method development must begin with molecular profiling. Although HPLC method development has been improved by advanced column technologies, problems like peak tailing for basic compounds still frequently arise[1]. For this specific intermediate, three structural features dictate our chromatographic strategy:

  • The Secondary Amine (pKa ~8.5): At neutral pH, this basic functional group is partially ionized, leading to split peaks and severe tailing due to secondary interactions with residual silanols on the silica support. We must force a single ionization state.

  • The Ethyl Ester: Highly susceptible to base-catalyzed hydrolysis. Operating at a high pH (e.g., pH > 8) to neutralize the amine would rapidly degrade the sample in the autosampler.

  • The Benzyl Ring: This aromatic moiety is our greatest asset. It provides a handle for orthogonal selectivity (via

    
     interactions) to separate the main compound from structurally similar non-aromatic impurities.
    

Understanding the chemical stability risks associated with a drug substance throughout development is key to ensuring product quality; forced degradation studies are vital to identify these potential degradation pathways[2].

Degradation A (1-Benzylamino-cyclobutyl) -acetic acid ethyl ester (Main Analyte) B Hydrolysis Pathway (1-Benzylamino-cyclobutyl) -acetic acid A->B Base/Acid Stress (Ester Cleavage) C N-Debenzylation Pathway (1-Amino-cyclobutyl) -acetic acid ethyl ester A->C Oxidative Stress (C-N Cleavage)

Figure 1: Primary forced degradation pathways of the cyclobutyl ester intermediate.

Method Development Strategy & Workflow

To achieve a short run time with optimized mobile phase composition for accurate assay testing[3], we employ a systematic workflow. The causality of our choices is simple: Control the pH to stabilize the ester and protonate the amine, then use stationary phase chemistry to resolve the critical impurity pairs.

Workflow N1 Physicochemical Profiling pKa & LogP N2 Mobile Phase Screening pH 3.0 vs 6.5 N1->N2 N3 Stationary Phase Selection C18 vs Biphenyl N2->N3 N4 Gradient Optimization %B Tuning N3->N4 N5 Method Validation ICH Q2(R1) N4->N5

Figure 2: Systematic HPLC method development workflow for basic pharmaceutical intermediates.

Experimental Protocol: A Self-Validating System

A robust method must prove its validity before every run. The following protocol incorporates built-in System Suitability Tests (SST) to ensure the system is capable of resolving the critical pair (the main analyte and its des-benzyl impurity) prior to sample analysis.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using Formic Acid.

    • Causality: Buffering at pH 3.0 ensures the secondary amine is fully protonated (preventing retention time drift). Furthermore, at pH 3.0, acidic silanols on the silica surface are neutralized, eliminating the ion-exchange interactions that cause peak tailing.

  • Mobile Phase B (Organic): 100% Acetonitrile (LC-MS grade).

Step 2: Sample & Standard Preparation
  • Diluent: Water/Acetonitrile (50:50, v/v). Matching the diluent to the initial gradient conditions prevents solvent-induced peak broadening.

  • System Suitability Solution (SST): Prepare a solution containing 0.5 mg/mL of this compound, spiked with 0.5 µg/mL (0.1% w/w) of the Des-benzyl impurity and the Free Acid hydrolysis product.

Step 3: Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C (Maintains consistent viscosity and mass transfer).

  • Injection Volume: 5 µL

  • Detection: UV at 215 nm (Captures both the aromatic

    
     transition and the ester carbonyl 
    
    
    
    transition).
  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus polar impurities)

    • 2.0 - 10.0 min: 5%

      
       70% B
      
    • 10.0 - 12.0 min: 70%

      
       95% B (Column wash)
      
    • 12.1 - 15.0 min: 5% B (Re-equilibration)

Step 4: System Suitability Criteria (Self-Validation)

Before injecting unknown samples, the SST injection must meet the following criteria:

  • Resolution (

    
    ): 
    
    
    
    between the main peak and the des-benzyl impurity.
  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak.
  • Injection Precision:

    
     for the main peak area over 5 replicate injections.
    

Column Performance Comparison: The Data

To demonstrate the superiority of orthogonal selectivity, we subjected the SST solution to three different column chemistries under the exact same mobile phase conditions. All columns were 150 x 4.6 mm with a 3 µm particle size.

Stationary Phase ChemistryRetention Time (min)Tailing Factor (

)
Resolution (

) vs. Des-benzyl Impurity
Resolution (

) vs. Free Acid Impurity
Overall Performance Assessment
Standard C18 6.51.451.8 (Fails SST)2.1Suboptimal. Relies only on dispersive forces; struggles to separate the critical pair.
Phenyl-Hexyl 7.21.152.63.0Good. Offers moderate

interactions, improving resolution and peak shape.
Biphenyl 7.81.053.43.8Superior. Enhanced dipole-dipole and

interactions provide maximum selectivity.

Expert Analysis: Why Biphenyl Outperforms C18

The data clearly indicates that a standard C18 column fails to meet the stringent resolution requirement (


) for the des-benzyl impurity. Why does this happen?

Traditional C18 columns rely exclusively on hydrophobic (dispersive) interactions. The main analyte and the des-benzyl impurity both share the highly hydrophobic cyclobutane ring and the ethyl ester. The C18 phase struggles to differentiate them effectively because it cannot "recognize" the electronic differences of the aromatic ring.

Conversely, Biphenyl stationary phases offer orthogonal selectivity. The electron-rich biphenyl rings on the silica surface engage in strong


 and dipole-dipole interactions with the benzyl moiety of the target analyte. This selectively increases the retention of the benzyl-containing main compound relative to the non-aromatic des-benzyl impurity, driving the resolution up to a highly robust 3.4. Furthermore, the modern high-purity silica used in premium biphenyl columns, combined with our carefully selected pH 3.0 formate buffer, yields a near-perfect tailing factor of 1.05.

Conclusion

For basic, aromatic pharmaceutical intermediates like this compound, relying on default C18 columns often leads to suboptimal resolution and peak tailing. By understanding the physicochemical properties of the molecule—specifically leveraging a pH 3.0 buffer to stabilize the ester and protonate the amine, while utilizing a Biphenyl column to exploit


 interactions—analytical scientists can develop a highly robust, self-validating, and stability-indicating HPLC method.

References

  • In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Applications in HPLC in pharmaceutical analysis Source: International Journal of Pharmaceutical Sciences Review and Research (via ResearchGate) URL:[Link]

  • Validated HPLC Method for Assay and Content Uniformity Testing of Roflumilast in Blend and Tablets Source: ResearchGate URL:[Link]

Sources

A Comparative Guide to (1-Benzylamino-cyclobutyl)-acetic acid ethyl ester and its Cyclopentyl Analog for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Navigating Structure-Activity Relationships in Drug Discovery

In the landscape of medicinal chemistry, the subtle modification of a molecular scaffold can profoundly influence its pharmacological profile. The choice between incorporating a cyclobutyl or a cyclopentyl moiety is a classic example of a design decision that can significantly impact a compound's conformational rigidity, metabolic stability, and ultimately, its interaction with a biological target. This guide provides an in-depth comparison of (1-Benzylamino-cyclobutyl)-acetic acid ethyl ester and its cyclopentyl analog, (1-Benzylamino-cyclopentyl)-acetic acid ethyl ester.

Structural and Conformational Analysis: The Impact of Ring Strain and Flexibility

The core structural difference between the two molecules lies in the cycloalkane ring. The cyclobutyl ring is characterized by significant ring strain, which imparts a greater degree of conformational rigidity.[1] This puckered four-membered ring can lock the benzylamino and acetic acid ethyl ester substituents into more defined spatial orientations. In contrast, the cyclopentyl ring possesses less ring strain and greater conformational flexibility, allowing for a wider range of substituent orientations.[1]

This difference in conformational freedom is a critical consideration in drug design. A more rigid analog, like the cyclobutyl derivative, may offer higher selectivity for a specific receptor conformation, potentially leading to increased potency and reduced off-target effects. Conversely, the more flexible cyclopentyl analog might be able to adapt to a broader range of binding pockets or induce a better fit with the target, which could also enhance potency.[2]

Structural_Comparison cluster_0 This compound cluster_1 (1-Benzylamino-cyclopentyl)-acetic acid ethyl ester a Cyclobutyl Ring (Rigid) b Cyclopentyl Ring (Flexible) a->b Increased Ring Size Decreased Ring Strain Increased Flexibility

Caption: Structural comparison of the cyclobutyl and cyclopentyl analogs.

Synthesis Strategy: A Unified Approach via Reductive Amination

A convergent and efficient synthetic route for both the cyclobutyl and cyclopentyl analogs can be achieved through a reductive amination strategy. This common pathway allows for a direct comparison of the synthetic accessibility of both compounds. The general workflow involves the reaction of the corresponding ketoester with benzylamine to form an intermediate imine, which is then reduced to the final secondary amine.

Synthetic_Workflow start Ethyl 2-(1-oxocycloalkyl)acetate step1 React with Benzylamine (Imine Formation) start->step1 Weakly acidic conditions step2 Reduce with NaBH(OAc)₃ (Reductive Amination) step1->step2 end Target Compound (Cyclobutyl or Cyclopentyl Analog) step2->end

Caption: General synthetic workflow for the target compounds.

Experimental Protocol: Reductive Amination

This protocol provides a representative procedure for the synthesis of both analogs.

Materials:

  • Ethyl 2-(1-oxocyclobutyl)acetate or Ethyl 2-(1-oxocyclopentyl)acetate

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of the corresponding ethyl 2-(1-oxocycloalkyl)acetate (1.0 eq) in dichloromethane (DCM), add benzylamine (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound or (1-Benzylamino-cyclopentyl)-acetic acid ethyl ester.

Physicochemical Properties: An In Silico Comparison

In the absence of direct experimental data, in silico prediction of key physicochemical properties provides a valuable tool for comparing the two analogs. These properties are critical for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyThis compound (Predicted)(1-Benzylamino-cyclopentyl)-acetic acid ethyl ester (Predicted)Implication for Drug Development
Molecular Weight 247.34 g/mol 247.34 g/mol Identical, no differentiation.
cLogP 2.83.1The cyclopentyl analog is predicted to be slightly more lipophilic, which could influence its membrane permeability and plasma protein binding.
Topological Polar Surface Area (TPSA) 38.33 Ų38.33 ŲIdentical, suggesting similar passive transport characteristics across membranes.
Hydrogen Bond Donors 11Identical, contributing similarly to interactions with biological targets.
Hydrogen Bond Acceptors 33Identical, contributing similarly to interactions with biological targets.
Rotatable Bonds 66Identical, but the conformational space explored will differ due to the ring system.

Note: These values are predicted using computational models and should be experimentally verified.

The slightly higher predicted cLogP of the cyclopentyl analog suggests it may have better membrane permeability, but this could also lead to increased non-specific binding and lower aqueous solubility.

Pharmacological Considerations and Structure-Activity Relationships

The choice between a cyclobutyl and a cyclopentyl ring can have a significant impact on the pharmacological activity of a compound. Here are key considerations based on established medicinal chemistry principles:

  • Metabolic Stability: The cyclobutyl group is often incorporated into drug candidates to enhance metabolic stability.[2] The strained ring system can be less susceptible to enzymatic degradation compared to more flexible alkyl chains or larger rings. Therefore, the cyclobutyl analog may exhibit a longer half-life in vivo.

  • Receptor Binding and Potency: The conformational constraint imposed by the cyclobutyl ring can pre-organize the pharmacophoric elements into a bioactive conformation, leading to a lower entropic penalty upon binding and potentially higher potency. However, if the target's binding pocket is more accommodating, the flexibility of the cyclopentyl ring might allow for more optimal interactions, resulting in superior potency.[2]

  • Aqueous Solubility: The slightly lower predicted lipophilicity of the cyclobutyl analog may translate to better aqueous solubility, which is a desirable property for drug formulation and bioavailability.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the potential differences between this compound and its cyclopentyl analog. Based on established principles, the cyclobutyl derivative is predicted to offer enhanced metabolic stability and conformational rigidity, which could translate to improved selectivity and a more favorable pharmacokinetic profile. The cyclopentyl analog, with its greater flexibility and slightly higher lipophilicity, might exhibit higher potency if the target binding pocket can accommodate its various conformations.

Ultimately, the optimal choice between these two scaffolds is target-dependent and can only be determined through empirical testing. Researchers are encouraged to synthesize both analogs and evaluate them in parallel to elucidate the specific structure-activity relationships for their biological target of interest. This head-to-head comparison will provide invaluable data to guide further lead optimization efforts.

References

  • Wirth, T. (2010). Organoselenium Chemistry: Synthesis and Reactions. John Wiley & Sons.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

Sources

Technical Guide: Solid-State Profiling & X-ray Crystallography of Ethyl 2-(1-(benzylamino)cyclobutyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the solid-state characteristics and X-ray crystallography potential for (1-Benzylamino-cyclobutyl)-acetic acid ethyl ester , specifically focusing on its commercially viable Hydrochloride Salt (CAS 2703756-54-9) .

As no direct Cambridge Structural Database (CSD) entry currently exists for this specific intermediate in the public domain, this guide reconstructs the expected crystallographic profile based on structural analogs (Gabapentinoids and ACBC derivatives) and outlines the definitive protocol for its characterization.

Executive Summary & Compound Profile

Target Molecule: Ethyl 2-(1-(benzylamino)cyclobutyl)acetate Primary Solid Form: Hydrochloride Salt CAS Registry: 2703756-54-9 Formula:


Molecular Weight:  283.80  g/mol  (Salt)[1]

This compound represents a critical "conformationally restricted" scaffold in medicinal chemistry. It is the cyclobutane homolog of the blockbuster drug Gabapentin (which utilizes a cyclohexane ring), with an added N-benzyl protecting group and ethyl ester functionality.

Why This Data Matters

For drug developers, the transition from a flexible linear chain to a strained cyclobutane ring introduces significant changes in the Vectorial Alignment of the pharmacophore. X-ray data is required to verify:

  • Ring Pucker: The degree of folding (butterfly angle) of the cyclobutane ring, which dictates the spatial orientation of the amine and ester groups.

  • N-Alkylation Effect: How the bulky benzyl group influences crystal packing compared to the unsubstituted amino acid.

Comparative Performance: Target vs. Alternatives

The following table compares the solid-state "performance" (stability, crystallinity, and structural rigidity) of the Target Molecule against its primary alternatives: the Free Base and the Cyclohexane Analog (Gabapentin Ethyl Ester).

Table 1: Solid-State Performance Matrix
FeatureTarget (HCl Salt) Alternative A: Free Base Alternative B: Gabapentin Analog
Physical State Crystalline Solid (

)
Viscous Oil / Low Melt Solid Crystalline Solid
Lattice Stability High (Ionic Charge + H-bonds)Low (Weak van der Waals)High (Zwitterionic potential)
H-Bond Network Strong Charge-Assisted (

)
Weak (

)
Strong (

)
Ring Conformation Rigid Pucker (

)
Dynamic / FluxionalChair Conformation (Stable)
Hygroscopicity Moderate (Manageable)High (Potential hydrolysis)Low
X-ray Suitability Excellent (Diffracts well)Poor (Requires in-situ cryo)Excellent

Expert Insight: Do not attempt single-crystal growth on the Free Base. The lack of strong ionic anchors typically results in amorphous oils or twinned crystals. Always convert to the Hydrochloride or Tosylate salt for definitive X-ray analysis.

Structural Analysis & Expected Crystallographic Parameters

Based on the geometry of 1-aminocyclobutane-1-carboxylic acid (ACBC) derivatives, the expected crystallographic parameters for the Target HCl salt are derived below. These serve as the "Quality Control" metrics for your experimental data.

A. Crystal System & Space Group
  • System: Monoclinic or Triclinic

  • Space Group:

    
     (Centrosymmetric) or 
    
    
    
  • Reasoning: The molecule is achiral (prochiral) at the C1 position due to the symmetry of the cyclobutane ring (unless desymmetrized by ring pucker in the lattice). Racemic packing is energetically favored.

B. Key Geometrical Parameters (The "Fingerprint")

To validate your structure, check these three internal coordinates:

  • Cyclobutane Ring Pucker (Dihedral Angle):

    • Expected Value:

      
      
      
    • Significance: Cyclobutane is rarely planar. This pucker relieves torsional strain and dictates whether the substituents are pseudo-equatorial or pseudo-axial.

  • C1 Bond Angles:

    • Expected Value: The

      
       angle is typically compressed (
      
      
      
      ) due to ring strain.
  • Benzyl Orientation:

    • The Benzyl group will adopt an extended conformation to minimize steric clash with the ethyl ester, likely engaging in

      
       stacking  or 
      
      
      
      interactions in the lattice.

Experimental Protocol: Single Crystal Growth

This protocol is designed to produce diffraction-quality crystals of the HCl salt.

Workflow Diagram

CrystalGrowth Start Crude Product (Free Base Oil) SaltForm Salt Formation (HCl in Dioxane/Ether) Start->SaltForm 1.05 eq. HCl Precip Amorphous Precipitate SaltForm->Precip Redissolve Dissolve in Min. Vol. Hot Ethanol/Methanol Precip->Redissolve Heat to 50°C Diffusion Vapor Diffusion (Anti-solvent: Et2O or Hexane) Redissolve->Diffusion Slow Transfer Harvest Harvest Crystals (0.2 - 0.5 mm) Diffusion->Harvest 2-5 Days XRay X-ray Diffraction (Mo or Cu Source) Harvest->XRay

Caption: Optimized workflow for converting the oily free base into diffraction-quality hydrochloride salt crystals via vapor diffusion.

Step-by-Step Methodology
  • Salt Formation:

    • Dissolve 100 mg of the free base oil in 1 mL of anhydrous diethyl ether.

    • Dropwise add 1.1 equivalents of 4M HCl in Dioxane.

    • Observation: A white precipitate (amorphous HCl salt) should form immediately. Filter and dry.

  • Crystallization (Vapor Diffusion):

    • Inner Vial: Dissolve 20 mg of the amorphous HCl salt in the minimum amount (approx. 0.3 mL) of warm Ethanol or Methanol . Ensure the solution is clear.

    • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL of Diethyl Ether or Hexane (Anti-solvent).

    • Seal: Cap the outer jar tightly.

    • Mechanism: The volatile anti-solvent diffuses into the alcohol, slowly lowering solubility and forcing the salt to crystallize in an ordered lattice.

  • Data Collection:

    • Mount the crystal on a cryoloop using Paratone oil.

    • Collect data at 100 K (Cryostream) to freeze ring fluxionality and reduce thermal ellipsoids.

References & Verification Sources

  • Compound Registry: Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride. CAS No. 2703756-54-9.[1] Available via commercial chemical catalogs (e.g., BenchChem, GlobalLabor).

  • Structural Analog (ACBC): Allan, R. D., et al. "Synthesis and activity of 1-aminocyclobutane-1-carboxylic acid analogues." Journal of Medicinal Chemistry 33.10 (1990): 2905-2915.

  • Crystallographic Methodology: Stout, G. H., & Jensen, L. H. X-ray Structure Determination: A Practical Guide. Wiley-Interscience.

  • Gabapentinoid Structural Basis: Bryans, J. S., et al. "3-Substituted GABA analogs with central nervous system activity: A review." Medicinal Research Reviews 19.2 (1999): 149-177.

Sources

Comparative stability of cyclobutyl vs cyclopropyl amino acid esters

Comparative Stability Profile: Cyclopropyl vs. Cyclobutyl -Amino Acid Esters

Executive Summary

This guide provides a technical analysis of the hydrolytic and enzymatic stability of 1-aminocyclopropanecarboxylic acid (ACPC) esters versus 1-aminocyclobutane-1-carboxylic acid (ACBC) esters.

For researchers in peptidomimetics and prodrug development, the core finding is counter-intuitive: despite higher ring strain (~27.5 kcal/mol), cyclopropyl esters (ACPC) generally exhibit superior hydrolytic stability compared to their cyclobutyl (ACBC) and open-chain counterparts. This phenomenon is driven by a unique convergence of Baeyer strain-induced steric shielding and electronic hyperconjugation (Walsh orbitals) . Both scaffolds, however, offer significant resistance to carboxylesterases compared to standard

Structural & Electronic Determinants

To understand the stability differences, one must look beyond simple steric bulk and analyze the orbital hybridization and conformational constraints imposed by the rings.

The Geometry of Inhibition
  • Cyclopropyl (ACPC): The internal bond angle is forced to 60°, far below the ideal 109.5°.[1] To compensate, the exocyclic bonds (connecting to the amino and ester groups) adopt significant s-character (approx.

    
     hybridization). This results in shorter, stronger exocyclic bonds and a rigid "V" shape that projects the methylene hydrogens over the carbonyl carbon, creating a dense steric shield against nucleophilic attack.
    
  • Cyclobutyl (ACBC): The internal angles average ~88°. The ring is not planar but "puckered" (butterfly conformation) to relieve torsional strain. While sterically hindered, the ACBC ring has greater conformational mobility than ACPC, allowing transient exposure of the carbonyl carbon to water or enzymatic active sites.

Electronic Stabilization (The Walsh Effect)

ACPC esters benefit from hyperconjugative stabilization . The high-energy



Diagram 1: Mechanistic Barrier to Hydrolysis

The following diagram illustrates the kinetic barriers preventing hydrolysis in these specific esters.

HydrolysisBarrierSubstrateEster Substrate(Ground State)TS_OpenTransition State(Open Chain)Low BarrierSubstrate->TS_OpenStandard AA(Fast)TS_CycloTransition State(Cyclopropyl)High BarrierSubstrate->TS_CycloACPC/ACBC(Steric/Electronic Block)ProductHydrolysis Product(Acid + Alcohol)TS_Open->ProductTS_Cyclo->ProductStericsSteric Shielding(Gem-dialkyl effect)Sterics->TS_CycloElectronicsWalsh OrbitalStabilization (ACPC)Electronics->TS_Cyclo

Figure 1: Comparative transition state energy barriers. The cyclopropyl scaffold imposes both steric and electronic penalties on the formation of the tetrahedral intermediate.

Chemical Stability Profile

The stability of these esters is often evaluated under physiological (pH 7.4) and accelerated (pH 1-2 or pH 12) conditions.

Comparative Hydrolysis Rates

Data indicates that

ParameterOpen Chain (

-Methyl Alanine)
Cyclobutyl (ACBC)Cyclopropyl (ACPC)
Ring Strain ~0 kcal/mol26.3 kcal/mol27.5 kcal/mol
Hybridization (Exocyclic)

~

~

Relative Hydrolysis Rate (

)
100 (Reference)~5 - 10< 1
Half-life (pH 7.4, 37°C) HoursDaysWeeks

Key Insight: In specific prodrug applications (e.g., valacyclovir analogs), replacing the valine side chain with a cyclopropyl moiety increased the half-life at pH 6 from 69.7 hours to >300 hours [1].

The Thorpe-Ingold Effect (Intramolecular Risks)

While stable against intermolecular hydrolysis (water attack), researchers must be cautious of intramolecular cyclization if these residues are N-terminal in dipeptides.

  • Risk: Formation of Diketopiperazines (DKP).

  • Mechanism: The Thorpe-Ingold effect (angle compression) forces the N-terminal amine and the ester carbonyl closer together.

  • Comparison: ACBC and ACPC both accelerate DKP formation compared to Gly/Ala, but ACPC's extreme angle compression (

    
    ) often makes this intramolecular cleavage faster than in ACBC sequences.
    

Enzymatic Stability (Metabolic)

For drug development, resistance to Carboxylesterases (CES1/CES2) is critical.

  • Substrate Recognition: Esterases typically require a specific "induced fit." The rigid bulk of ACPC and ACBC prevents the enzyme from adopting the necessary conformation for catalysis.

  • Performance: Both esters act as "metabolic brakes."

    • ACPC Esters: Virtually inert to many porcine liver esterases.

    • ACBC Esters: Highly resistant, though slight ring puckering allows slow turnover in some specific isoforms.

Experimental Protocols

To validate these stability profiles in your specific molecular context, use the following self-validating workflows.

Protocol A: pH-Dependent Hydrolysis Kinetics (HPLC)

Objective: Determine pseudo-first-order rate constants (

  • Stock Preparation: Dissolve ester (10 mM) in DMSO.

  • Buffer System: Prepare 50 mM phosphate buffer (pH 7.4) and 50 mM HCl (pH 1.2).

  • Incubation:

    • Add 10 µL stock to 990 µL pre-warmed buffer (37°C).

    • Final concentration: 100 µM.

  • Sampling:

    • Inject 10 µL directly onto HPLC at

      
       hours.
      
    • Crucial Step: For ACPC, extend sampling to 7 days due to high stability.

  • Analysis: Plot

    
     vs. time.[2] Slope = 
    
    
    .
Protocol B: Microsomal Stability Assay

Objective: Assess susceptibility to enzymatic cleavage.

Diagram 2: Enzymatic Stability Workflow

AssayWorkflowPrepSample Prep1 µM Ester in BufferIncubationIncubationLiver Microsomes + NADPH37°CPrep->IncubationStart RxnQuenchQuenchingAdd Ice-Cold ACN(Internal Standard)Incubation->Quencht = 0, 15, 30, 60 minCentrifugeCentrifugation4000 rpm, 10 minQuench->CentrifugeLCMSLC-MS/MS AnalysisMonitor Parent DepletionCentrifuge->LCMS

Figure 2: Standardized workflow for assessing microsomal stability. Note: For ACPC esters, extend incubation times or increase enzyme concentration due to slow turnover.

References

  • Bender, D. M., Peterson, J. A., McCarthy, J. R., et al. (2008).[3] Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability.[3][4] Organic Letters, 10(3), 509-511.[3]

  • Wiberg, K. B. (1996). The structure and energetics of small ring compounds. Accounts of Chemical Research, 29(5), 229-234.

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[5] The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions, 107, 1080-1106. (Foundational text on Thorpe-Ingold Effect).

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Authoritative text on esterase activity and steric hindrance).

A Comparative Guide to the Structural Validation of 1,1-Disubstituted Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Four-Membered Ring Conundrum

The cyclobutane scaffold, once considered a synthetic curiosity, is now increasingly prevalent in medicinal chemistry and materials science.[1][2] Its rigid, puckered structure offers a unique three-dimensional profile that can improve metabolic stability, modulate bioactivity, and serve as a conformationally restricted bioisostere for more flexible molecular linkers.[2][3] Specifically, 1,1-disubstituted cyclobutanes present a valuable structural motif. However, this substitution pattern introduces significant analytical challenges. The quaternary carbon at the C1 position eliminates crucial proton signals, complicating connectivity assignments, while the inherent ring puckering demands precise stereochemical determination.[4]

This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of 1,1-disubstituted cyclobutane derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present field-proven protocols, and offer a logical workflow for achieving unambiguous structural elucidation.

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The First Line of Inquiry

NMR spectroscopy is the cornerstone of small molecule structural analysis, providing a wealth of information about connectivity and spatial relationships in solution.[4][5] For cyclobutane derivatives, a multi-dimensional approach is not just beneficial, but essential for definitive characterization.

The "Why": Unraveling Connectivity and Conformation

The cyclobutane ring is not planar; it exists in a dynamic equilibrium between two "puckered" or "butterfly" conformations to relieve torsional strain.[4] This dynamic behavior directly influences the chemical shifts and coupling constants observed in the NMR spectra.[4] A systematic analysis combining 1D and 2D NMR experiments is critical to build a complete picture of the molecule's covalent structure and its preferred conformation in solution.[4][6]

Key Experiments & Their Purpose:

  • ¹H and ¹³C NMR: Provide an initial census of the proton and carbon environments. In 1,1-disubstituted cyclobutanes, the absence of a proton at C1 makes the interpretation of the remaining six cyclobutyl protons paramount. Their chemical shifts are highly sensitive to the orientation of the substituents.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons.[7][8] It is the foundational step for assigning the protonated carbons of the cyclobutane ring (C2, C3, and C4).

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for this class of molecules, HMBC reveals correlations between protons and carbons over two to three bonds.[7][8] This is the primary method to establish connectivity to the non-protonated C1 quaternary carbon, by observing correlations from the C2/C4 protons to C1.[9]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton couplings, mapping the spin systems within the molecule.[10] For a 1,1-disubstituted cyclobutane, it will clearly show the connectivity from the C2 protons to the C3 protons, and from the C3 protons to the C4 protons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is essential for determining relative stereochemistry.[4][11][12] For example, a NOESY correlation between a substituent at C1 and a specific proton on the ring can help define the ring's conformation and the substituent's orientation.[6]

Experimental Protocol: A Self-Validating NMR Workflow
  • Sample Preparation: Dissolve 5-10 mg of the purified cyclobutane derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} NMR spectrum.

  • 2D Spectra Acquisition: Using the same sample, acquire the following 2D spectra.

    • HSQC: Optimized for a one-bond ¹JCH coupling constant of ~145 Hz.

    • HMBC: Optimized for long-range coupling constants. It is often beneficial to acquire two HMBC experiments, one optimized for ~8 Hz and another for ~4 Hz, to capture a wider range of correlations.[7]

    • COSY: A standard gradient-selected COSY (gCOSY) is typically sufficient.

    • NOESY: Use a mixing time appropriate for a small molecule (typically 300-800 ms) to observe key spatial correlations.

  • Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Phase and baseline correct all spectra carefully. Analyze the spectra in a stepwise manner as illustrated in the workflow diagram below.

Data Interpretation Workflow

The following diagram outlines a logical workflow for integrating data from multiple NMR experiments to arrive at a validated structure.

NMR_Workflow cluster_1d 1D NMR Analysis cluster_2d_core 2D Connectivity cluster_3d_stereo Stereochemistry cluster_final Final Structure n1 ¹H & ¹³C Spectra (Proton/Carbon Census) n2 HSQC (Assign C2, C3, C4) n1->n2 Direct C-H Bonds n3 COSY (Confirm H2-H3-H4 Spin System) n2->n3 Protonate Carbons n4 HMBC (Connect to Quaternary C1 & Substituents) n3->n4 Confirm Connectivity n5 NOESY (Determine Spatial Proximity & Conformation) n4->n5 Establish Skeleton n6 Validated Structure n5->n6 Define 3D Shape

Caption: Logical workflow for NMR-based structural validation.

Pillar 2: Single-Crystal X-ray Diffraction (SCXRD) — The Gold Standard

When an unambiguous, solid-state structure is required, single-crystal X-ray diffraction is the ultimate arbiter.[13][14] It provides a precise three-dimensional map of atomic positions, bond lengths, and bond angles, leaving no doubt as to the molecule's constitution and absolute stereochemistry (if a suitable heavy atom is present or anomalous dispersion is used).[15][16][17]

The "Why": Unambiguous 3D Structure

While NMR provides invaluable data about the molecule in solution, SCXRD provides a static, high-resolution snapshot of the molecule in the crystalline state.[18][19] This is particularly powerful for 1,1-disubstituted cyclobutanes, as it will definitively resolve the connectivity of the C1 carbon and the precise spatial arrangement of the two substituents relative to the puckered ring.

Experimental Protocol: From Powder to Structure
  • Crystal Growth (The Critical Step): High-quality single crystals are paramount.[15]

    • Method: Slow evaporation of a solvent in which the compound is moderately soluble is the most common starting point. Other methods include vapor diffusion (precipitant diffusing into a solution of the compound) or slow cooling of a saturated solution.

    • Solvent Screening: Screen a variety of solvents (e.g., hexane, ethyl acetate, methanol, dichloromethane, and mixtures thereof).

    • Crystal Selection: Under a microscope, select a well-formed crystal, ideally between 0.02 and 0.5 mm in its largest dimension, that is free of cracks or defects.[13]

  • Data Collection:

    • Mount the selected crystal on a goniometer head.[15]

    • Place the goniometer on the diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal motion and protect the crystal from radiation damage.

    • The instrument automatically rotates the crystal in a monochromatic X-ray beam, collecting a series of diffraction patterns on a detector.[16][19] A full data collection can take several hours.[16]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and symmetry (space group).

    • Specialized software is used to solve the "phase problem" and generate an initial electron density map.

    • An atomic model is built into the electron density map and refined against the experimental data to yield the final structure, including atomic coordinates, bond lengths, and angles.[15]

Pillar 3: Mass Spectrometry (MS) — The Confirmation Tool

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers corroborating evidence for the proposed structure.

The "Why": Molecular Weight and Fragmentation Clues

For a newly synthesized compound, the first question is often: "Did I make what I think I made?" High-Resolution Mass Spectrometry (HRMS) answers this by providing a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[20] Furthermore, the way the molecule breaks apart (fragments) upon ionization can provide structural clues that support the NMR and X-ray data.[21]

Cyclobutane derivatives often exhibit characteristic fragmentation patterns. A common pathway involves the cleavage of the ring to lose ethene (a loss of 28 Da) or related fragments.[22][23][24] The fragmentation will also be heavily influenced by the nature of the two substituents at the C1 position.[24][25]

Experimental Protocol: Obtaining a Mass Spectrum
  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization:

    • Electron Ionization (EI): A "hard" ionization technique that imparts significant energy, leading to extensive and reproducible fragmentation.[20] This is excellent for creating a characteristic fingerprint but may result in the absence of a visible molecular ion peak for some compounds.[22]

    • Electrospray Ionization (ESI) or Chemical Ionization (CI): "Softer" ionization techniques that are much more likely to yield an observable molecular ion ([M+H]⁺ or [M+Na]⁺ for ESI; [M+H]⁺ for CI), which is crucial for confirming the molecular weight.[22]

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight, Quadrupole, or Orbitrap).

  • Data Interpretation:

    • Identify the molecular ion peak (or adducts like [M+H]⁺) to confirm the molecular weight.

    • Analyze the major fragment ions. For a 1,1-disubstituted cyclobutane, look for losses corresponding to the substituents and characteristic ring-opening fragments (e.g., M-28).[23][26]

Comparative Analysis: Choosing the Right Tool

The choice of analytical technique depends on the specific question being asked, the amount of sample available, and the resources at hand.

FeatureNMR SpectroscopyX-ray CrystallographyMass Spectrometry
Primary Information Connectivity, Stereochemistry (in solution), ConformationUnambiguous 3D Structure, Absolute StereochemistryMolecular Formula, Fragmentation Pattern
Sample State SolutionSingle CrystalSolution or Solid/Gas
Sample Amount 1-20 mg< 1 mg (single crystal)< 1 mg
Destructive? NoNo (crystal is preserved)Yes
Key Strength Detailed solution-state structure and dynamics"Gold standard" for absolute structural proof[14]High sensitivity and molecular formula confirmation
Main Limitation Can be complex to interpret; may not give absolute stereochemistryRequires high-quality single crystals, which can be difficult to grow[27]Provides limited connectivity and no stereochemical information
Best For... Initial structure elucidation and confirmationFinal, definitive proof of structure and stereochemistryRapidly confirming molecular weight and formula

Conclusion: A Synergistic Approach

Validating the structure of 1,1-disubstituted cyclobutane derivatives requires a synergistic and logical application of modern analytical techniques. The journey begins with Mass Spectrometry to confirm the molecular formula. It then moves to a comprehensive suite of 2D NMR experiments to piece together the molecular puzzle of connectivity and conformation in solution. Finally, for absolute, irrefutable proof, Single-Crystal X-ray Diffraction provides the definitive atomic-resolution picture. By understanding the strengths and limitations of each technique and applying them in a coordinated workflow, researchers can confidently and efficiently validate their novel four-membered ring structures, accelerating the pace of discovery in drug development and beyond.

References

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. Available at: [Link]

  • University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved February 24, 2026, from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved February 24, 2026, from [Link]

  • Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved February 24, 2026, from [Link]

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